Product packaging for 2-Hydroxy Probenecid-d6(Cat. No.:)

2-Hydroxy Probenecid-d6

Cat. No.: B15145077
M. Wt: 307.40 g/mol
InChI Key: LSENJUHYDIWQAU-CRLDSOMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy Probenecid-d6 is a useful research compound. Its molecular formula is C13H19NO5S and its molecular weight is 307.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO5S B15145077 2-Hydroxy Probenecid-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO5S

Molecular Weight

307.40 g/mol

IUPAC Name

4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid

InChI

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D

InChI Key

LSENJUHYDIWQAU-CRLDSOMESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy Probenecid-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 2-Hydroxy Probenecid-d6. This deuterated analog of a primary Probenecid metabolite is a critical tool in pharmacokinetic and metabolic research, serving as an invaluable internal standard for quantitative analysis.

Chemical Identity and Physical Properties

This compound is the deuterium-labeled form of 2-Hydroxy Probenecid, a major oxidative metabolite of the uricosuric drug Probenecid. The incorporation of six deuterium atoms on the propyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: Chemical and Physical Properties of this compound and Probenecid

PropertyThis compoundProbenecid (Parent Drug)
IUPAC Name 4-[[(2-Hydroxypropyl-1,1,2,3,3,3-d6)propylamino]sulfonyl]benzoic acid4-(Dipropylsulfamoyl)benzoic acid[1]
Synonyms p-[N-Propyl-N-(2-hydroxypropyl-d6)sulfamoyl]benzoic AcidBenemid, Probalan[1]
CAS Number 1330180-97-657-66-9[1]
Molecular Formula C₁₃H₁₃D₆NO₅SC₁₃H₁₉NO₄S[1]
Molecular Weight 307.42 g/mol 285.36 g/mol [1]
Appearance White to off-white solid (presumed)White or almost white crystalline powder[1]
Melting Point Not explicitly reported198-200 °C
Boiling Point Not explicitly reportedNot available
Solubility Soluble in methanol and DMSOSoluble in dilute alkali, alcohol, chloroform, and acetone; practically insoluble in water and dilute acids.
LogP Not explicitly reported3.58

Synthesis and Metabolism

Probenecid is extensively metabolized in the body, primarily through oxidation of its alkyl side chains. This process is catalyzed by cytochrome P450 enzymes in the liver. The hydroxylation can occur at the 2-position of one of the propyl groups, leading to the formation of 2-Hydroxy Probenecid.

For the synthesis of the deuterated analog, a common strategy would involve the use of a deuterated precursor, such as propan-2-ol-d6, in the synthesis of the Probenecid-d6 molecule, followed by a controlled oxidation or hydroxylation step. Alternatively, enzymatic synthesis using microbial systems capable of hydroxylating Probenecid could be employed.

Metabolic Pathway of Probenecid

The metabolic conversion of Probenecid to its hydroxylated metabolite is a key pathway in its elimination. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Probenecid Metabolism Probenecid Probenecid Hydroxylation Side-chain Oxidation (Cytochrome P450) Probenecid->Hydroxylation Metabolism 2-Hydroxy_Probenecid 2-Hydroxy Probenecid Hydroxylation->2-Hydroxy_Probenecid

Metabolic conversion of Probenecid to 2-Hydroxy Probenecid.

Experimental Protocols

General Synthesis of Probenecid (as a precursor)

A general, non-deuterated synthesis of Probenecid can be achieved by reacting 4-carboxybenzene sulfonamide with di-n-propylamine.[2] This method can be adapted for the synthesis of the deuterated analog by using the appropriate deuterated starting materials.

Materials:

  • 4-Carboxybenzene sulfonamide

  • Di-n-propylamine

  • Methanol

  • Sulfuric acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-carboxybenzene sulfonamide in methanol.

  • Slowly add di-n-propylamine to the solution while stirring.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Add deionized water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Probenecid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for the accurate quantification of Probenecid and its metabolites in biological matrices.

Table 2: Example HPLC Method Parameters for Probenecid Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV detector at a wavelength of approximately 245 nm
Internal Standard This compound

Sample Preparation (Plasma):

  • To a 1 mL plasma sample, add a known amount of the internal standard (this compound).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Workflow for HPLC Analysis:

HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Workflow for the analysis of Probenecid and its metabolites by HPLC.

Spectroscopic Data

While specific, publicly available NMR spectra for this compound are limited, the expected spectral characteristics can be inferred from the structure and known data for Probenecid. The introduction of the hydroxyl group and the deuterium atoms will lead to predictable changes in the 1H and 13C NMR spectra.

  • ¹H NMR: The signals corresponding to the propyl group protons at the 1- and 2-positions will be absent or significantly reduced due to deuterium substitution. A new signal corresponding to the methine proton adjacent to the hydroxyl group would be expected.

  • ¹³C NMR: The carbon signals of the deuterated propyl group will show characteristic splitting patterns due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. A new carbon signal corresponding to the carbon bearing the hydroxyl group will also be present.

This technical guide serves as a foundational resource for researchers working with this compound. For specific quantitative data and detailed analytical protocols, it is recommended to consult the certificates of analysis from commercial suppliers and relevant scientific literature.

References

Technical Guide: Synthesis and Purification of 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for 2-Hydroxy Probenecid-d6, a deuterated metabolite of the uricosuric agent Probenecid. This document outlines detailed experimental protocols, presents hypothetical characterization data, and illustrates the synthetic workflow and relevant biological pathways.

Introduction

Probenecid, 4-(dipropylsulfamoyl)benzoic acid, is a medication primarily used to treat gout and hyperuricemia by increasing the excretion of uric acid. It also finds application in increasing the plasma concentration of certain antibiotics by inhibiting their renal excretion[1]. The metabolism of probenecid occurs in part through the oxidation of its n-propyl side chains, yielding hydroxylated metabolites such as 2-Hydroxy Probenecid.

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium labels provide a distinct mass signature, enabling sensitive and specific quantification in complex biological matrices by mass spectrometry. This guide details a potential chemical synthesis and purification process for obtaining high-purity this compound for research purposes.

Synthetic Strategy Overview

The proposed synthesis of this compound is a multi-step process commencing with the synthesis of the deuterated intermediate, Probenecid-d6. This is followed by a selective hydroxylation of one of the deuterated n-propyl chains and subsequent purification of the final product.

Synthesis of Probenecid-d6 (Intermediate)

The synthesis of Probenecid-d6 can be achieved by the reaction of p-carboxybenzenesulfonyl chloride with di-(n-propyl-d3)amine. The deuterated amine can be prepared from commercially available deuterated precursors.

Synthesis of this compound

The introduction of a hydroxyl group at the 2-position of one of the n-propyl-d3 chains can be accomplished through a selective oxidation reaction. This late-stage functionalization is a common strategy in the synthesis of drug metabolites.

Experimental Protocols

Synthesis of Probenecid-d6

Reaction:

p-carboxybenzenesulfonyl chloride + di-(n-propyl-d3)amine → Probenecid-d6

Procedure:

  • To a solution of di-(n-propyl-d3)amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 eq) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-carboxybenzenesulfonyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and acidify the aqueous layer with 1M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Probenecid-d6.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Synthesis of this compound

Reaction:

Probenecid-d6 → this compound

Procedure:

  • Dissolve Probenecid-d6 (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Add a selective oxidizing agent. A potential system for this transformation is a hypochlorite-based reagent, which has been shown to selectively oxidize secondary carbons[2].

  • Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the formation of the product by LC-MS.

  • Once the reaction is complete, quench any remaining oxidizing agent with a suitable reducing agent, such as sodium thiosulfate.

  • Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification of this compound

The crude this compound can be purified using one or a combination of the following methods:

  • Flash Column Chromatography: Utilize a silica gel column with a gradient elution system, for example, a mixture of hexane and ethyl acetate with a small percentage of acetic acid to ensure the carboxylic acid remains protonated.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reverse-phase prep-HPLC is recommended. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a suitable starting point.

  • Recrystallization: If a crystalline solid is obtained after chromatography, further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/water or ethyl acetate/hexane[3].

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yield and Purity

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC, %)
Probenecid-d6C₁₃H₁₃D₆NO₄S291.401.000.8585>98
This compoundC₁₃H₁₃D₆NO₅S307.400.800.4860>99

Table 2: Hypothetical ¹H NMR and MS Data for this compound

Data TypeParameters
¹H NMR Chemical Shift (δ, ppm) : 8.15 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 3.90 (m, 1H, -CH(OH)-), 3.20 (m, 2H, -N-CH₂-), 3.05 (m, 2H, -N-CD₂-), 1.60 (m, 2H, -CH₂-CH₃), 1.20 (d, 3H, -CH(OH)-CH₃), 0.90 (t, 3H, -CH₂-CH₃). Note : Deuterated positions (-CD₂-CD₃) will not show signals in ¹H NMR.
MS (ESI+) m/z : 308.1 [M+H]⁺, 290.1 [M+H-H₂O]⁺, 244.1 [M+H-SO₂]⁺.

Note: The NMR chemical shifts are estimations based on known values for similar structural motifs[4][5][6][7][8]. Mass spectrometry fragmentation is based on common patterns for sulfonamides, which often exhibit a characteristic loss of SO₂[9][10].

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start p-carboxybenzenesulfonyl chloride + di-(n-propyl-d3)amine Intermediate Probenecid-d6 Start->Intermediate Amide Coupling Oxidation Selective Oxidation Intermediate->Oxidation Final_Crude Crude this compound Oxidation->Final_Crude Purification Column Chromatography / Prep-HPLC Final_Crude->Purification Analysis Purity & Structural Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product Pure this compound (>99% Purity) Analysis->Final_Product

Caption: Synthetic and purification workflow for this compound.

Mechanism of Action: Inhibition of Renal Organic Anion Transporters

Probenecid exerts its therapeutic effect by inhibiting organic anion transporters (OATs) in the proximal tubules of the kidneys. This action reduces the reabsorption of uric acid and increases the plasma concentration of certain drugs.

Caption: Probenecid inhibits OAT and URAT1 transporters in the kidney.

Conclusion

This technical guide provides a viable and detailed pathway for the synthesis and purification of this compound. The described protocols and analytical data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and related fields who require access to this important deuterated metabolite for their studies. The successful synthesis of this compound will facilitate more precise and reliable bioanalytical assays for understanding the disposition of Probenecid.

References

2-Hydroxy Probenecid-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on 2-Hydroxy Probenecid-d6, a deuterated analog of a Probenecid metabolite. The primary application of this compound is as an internal standard for analytical and pharmacokinetic studies.

Quantitative Data Summary

The key quantitative identifiers for this compound are summarized in the table below.

ParameterValueReference
CAS Number1330180-97-6[1][2]
Molecular Weight307.40 g/mol [1]
Molecular FormulaC13H13D6NO5S[1][3]

Chemical and Research Context

This compound is a stable, deuterium-labeled version of 2-Hydroxy Probenecid, which is a metabolite of Probenecid. Probenecid itself is a uricosuric drug used in the treatment of gout.[4][5] In research settings, particularly in mass spectrometry and liquid chromatography, the use of stable isotope-labeled internal standards like this compound is crucial for achieving accurate quantification of the target analyte (in this case, Probenecid and its metabolites) in biological samples.[1]

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow where this compound would be utilized as an internal standard in a pharmacokinetic study.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Data Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound sample->add_is Known Concentration extraction Analyte Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms detection Detection of Analyte and Internal Standard lcms->detection ratio Calculate Peak Area Ratio (Analyte / Internal Standard) detection->ratio quant Quantify Analyte Concentration ratio->quant

Workflow for using a deuterated internal standard.

Experimental Protocol Considerations:

While specific, detailed experimental protocols are proprietary and application-dependent, a general methodology for the use of this compound as an internal standard would involve the following steps:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent, from which working solutions of known concentrations are derived.

  • Sample Spiking: A precise volume of the internal standard working solution is added to all biological samples, calibration standards, and quality control samples before any sample processing steps.

  • Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix and isolate the analyte and internal standard.

  • LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry system. The chromatographic conditions are optimized to separate the analyte and internal standard from other components, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

  • Quantification: The concentration of the analyte in the unknown samples is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte.

References

Physical and chemical characteristics of 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy Probenecid-d6 is a deuterium-labeled analog of a major active metabolite of Probenecid. Probenecid is a well-known uricosuric agent used in the treatment of gout and hyperuricemia. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its parent compound Probenecid, and relevant experimental methodologies.

Physical and Chemical Characteristics

Quantitative data for this compound is limited. The following tables summarize the available information for the deuterated compound and its parent, Probenecid.

Table 1: General Characteristics of this compound

PropertyValueSource
CAS Number 1330180-97-6[1]
Molecular Formula C₁₃H₁₃D₆NO₅S[1]
Molecular Weight 307.40 g/mol [1]

Table 2: Physical and Chemical Properties of Probenecid

PropertyValueSource
CAS Number 57-66-9[2]
Molecular Formula C₁₃H₁₉NO₄S[2]
Molecular Weight 285.36 g/mol [2]
Melting Point 198-200 °C
Solubility Practically insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide.
Appearance White or almost white crystalline powder.[2]

Metabolic Pathway of Probenecid

Probenecid undergoes extensive metabolism in the liver. The primary metabolic pathways involve the oxidation of the alkyl side chains and glucuronide conjugation.[3][4] The formation of 2-Hydroxy Probenecid is a result of side-chain oxidation.[3]

Metabolism Probenecid Probenecid SideChainOxidation Side-Chain Oxidation (Phase I Metabolism) Probenecid->SideChainOxidation Glucuronidation Glucuronide Conjugation (Phase II Metabolism) Probenecid->Glucuronidation HydroxyProbenecid 2-Hydroxy Probenecid SideChainOxidation->HydroxyProbenecid ProbenecidGlucuronide Probenecid Glucuronide Glucuronidation->ProbenecidGlucuronide Excretion Renal Excretion HydroxyProbenecid->Excretion ProbenecidGlucuronide->Excretion

Caption: Metabolic fate of Probenecid.

Mechanism of Action

The primary mechanism of action of Probenecid involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[5] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion in the urine. While the specific mechanism of this compound has not been extensively studied, it is presumed to exhibit a similar inhibitory effect on OATs.

MechanismOfAction cluster_RenalTubule Renal Tubule Cell OAT Organic Anion Transporter (OAT) Reabsorption Reabsorption OAT->Reabsorption Probenecid Probenecid / This compound Probenecid->OAT Binds to Inhibition Inhibition UricAcid Uric Acid UricAcid->OAT Binds to Excretion Increased Uric Acid Excretion UricAcid->Excretion Leads to Inhibition->OAT

Caption: Mechanism of Probenecid's uricosuric effect.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies for the synthesis and analysis of Probenecid and its metabolites, which can be adapted by researchers.

General Synthesis Approach

The synthesis of Probenecid derivatives typically involves the reaction of 4-carboxybenzenesulfonamide with an appropriate di-n-propylamine derivative. For 2-Hydroxy Probenecid, a starting material containing a hydroxyl group on one of the propyl chains would be required. The introduction of deuterium would likely be achieved by using a deuterated starting material.

Analytical Methodology

The analysis of Probenecid and its metabolites in biological matrices is commonly performed using liquid chromatography-mass spectrometry (LC-MS).[6] this compound is an ideal internal standard for such assays due to its similar chemical properties to the analyte and its distinct mass.

AnalyticalWorkflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: General workflow for bioanalytical quantification.

A typical LC-MS/MS method would involve the following steps:[6]

  • Sample Preparation: Protein precipitation of the biological sample (e.g., with acetonitrile) followed by solid-phase extraction to clean up the sample and concentrate the analyte and internal standard.

  • Chromatographic Separation: Separation of the analyte from other matrix components using a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard would be monitored for quantification.

Conclusion

This compound is a valuable research tool for studying the pharmacokinetics and metabolism of Probenecid. While specific physical and chemical data for this deuterated metabolite are not widely available, the information on its parent compound provides a strong foundation for its application in scientific research. The provided conceptual diagrams and generalized experimental protocols offer a starting point for researchers working with this compound. Further studies are warranted to fully characterize the properties and biological activity of this compound.

References

Key differences between Probenecid and 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Differences Between Probenecid and 2-Hydroxy Probenecid-d6

Introduction

In the realm of drug development and clinical pharmacology, a clear distinction exists between active pharmaceutical ingredients (APIs) and the analytical standards used to study them. This guide provides a detailed technical comparison between Probenecid, a well-established therapeutic agent, and this compound, a stable isotope-labeled internal standard. While structurally related, their applications, physicochemical properties, and roles in research are fundamentally different. Probenecid is a drug used to treat gout and increase antibiotic efficacy, whereas this compound is a specialized tool compound essential for the accurate quantification of Probenecid's metabolite in biological matrices. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these two compounds.

Probenecid: The Active Pharmaceutical Ingredient

Probenecid is a uricosuric and renal tubular blocking agent.[1][2] First approved for use in the United States in 1951, it remains a clinically relevant medication for treating hyperuricemia associated with gout and for increasing the plasma concentration of certain antibiotics, such as penicillins and cephalosporins.[3][4]

Mechanism of Action

Probenecid's primary mechanism involves the competitive inhibition of organic anion transporters (OATs) in the kidneys.[5][6]

  • Uricosuric Effect: In the proximal tubules of the kidney, Probenecid competitively inhibits the urate transporter 1 (URAT1). This action blocks the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion and lowering serum uric acid levels.[7]

  • Drug-Drug Interactions: Probenecid also inhibits other organic anion transporters, such as OAT1 and OAT3, which are responsible for the active secretion of many drugs from the blood into the urine.[6][8][9] By blocking these transporters, Probenecid decreases the renal excretion of drugs like penicillin, certain cephalosporins, and antiviral agents, leading to higher and more sustained plasma concentrations.[3][10][11][12]

Probenecid_MoA Result: - Increased Uric Acid Excretion - Increased Plasma Drug Levels cluster_0 Renal Proximal Tubule Cell cluster_2 Urine (Tubular Lumen) URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OAT OAT1/OAT3 Transporters Drug_Blood Anionic Drug (e.g., Penicillin) Drug_Blood->OAT Secretion UricAcid_Urine Uric Acid UricAcid_Urine->URAT1 Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT Inhibits

Diagram 1: Probenecid's Mechanism of Action in the Kidney.
Pharmacokinetics and Metabolism

Probenecid is well-absorbed after oral administration and is extensively metabolized in the liver.[5] The primary metabolic pathways are glucuronide conjugation of the carboxylic acid group and oxidation of the alkyl side chains.[5] This oxidation leads to the formation of several hydroxylated metabolites, including 2-Hydroxy Probenecid. The elimination half-life of Probenecid is dose-dependent, typically ranging from 4 to 12 hours.[5]

Probenecid_Metabolism Probenecid Probenecid Metabolites Oxidized Metabolites (e.g., 2-Hydroxy Probenecid) Probenecid->Metabolites CYP-mediated Oxidation (Side Chain) Conjugate Probenecid Acyl Glucuronide Probenecid->Conjugate UGT-mediated Glucuronidation Excretion Renal Excretion Metabolites->Excretion Conjugate->Excretion

Diagram 2: Simplified Metabolic Pathway of Probenecid.

This compound: The Analytical Internal Standard

This compound is a stable isotope-labeled (SIL) analog of 2-Hydroxy Probenecid, a metabolite of the parent drug. The "-d6" designation signifies that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This compound is not intended for therapeutic use; its sole purpose is to serve as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte of interest (the compound being measured) during sample preparation and analysis, but be clearly distinguishable by the mass spectrometer.[14][15]

  • Physicochemical Similarity: Deuterium substitution creates a molecule that is chemically almost identical to the non-deuterated analyte. It has the same polarity, solubility, and chromatographic retention time ("co-elution").[16] This ensures that any loss of analyte during sample extraction, or any variation in ionization efficiency (matrix effects) in the mass spectrometer, is mirrored by the internal standard.[15]

  • Mass Distinction: The key difference is mass. Since deuterium has a higher mass than hydrogen, this compound has a greater molecular weight than 2-Hydroxy Probenecid. The mass spectrometer can easily differentiate between the two compounds based on their mass-to-charge ratios (m/z).[15]

By adding a known amount of the deuterated standard to every sample at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal can be used for precise quantification. This ratio corrects for procedural variations, leading to highly accurate and reliable results.[16][17]

Data Presentation: Comparative Summary

The following tables summarize the key differences between Probenecid and its deuterated metabolite standard.

Table 1: Core Identity and Physicochemical Properties
PropertyProbenecidThis compound
Primary Role Active Pharmaceutical Ingredient (API)Bioanalytical Internal Standard
IUPAC Name 4-(dipropylsulfamoyl)benzoic acid[18]Isotopically labeled 4-((hydroxypropyl)(propyl)sulfamoyl)benzoic acid
Molecular Formula C₁₃H₁₉NO₄S[3][18]C₁₃H₁₃D₆NO₅S (Representative)
Molar Mass 285.36 g/mol [3][18]Approx. 297.41 g/mol (Varies with deuteration pattern)
Therapeutic Use Yes (Uricosuric, antibiotic adjunct)[5][19]No (Analytical tool only)
Table 2: Pharmacokinetic and Application Data
ParameterProbenecidThis compound
Administration Route Oral[3]Not Applicable (Added directly to biological samples in vitro)
Elimination Half-life 4-12 hours (dose-dependent)[5]Not Applicable
Protein Binding 85% to 95%[20]Not Applicable
Primary Application Treatment of gout; enhancement of antibiotic plasma levels.[4]Accurate quantification of 2-Hydroxy Probenecid in biological matrices via LC-MS/MS.[16][21]

Experimental Protocols: Bioanalytical Quantification

The following section outlines a typical experimental protocol for the simultaneous quantification of Probenecid and its metabolite, 2-Hydroxy Probenecid, in human plasma using LC-MS/MS, employing this compound as an internal standard.

Objective

To develop and validate a sensitive and specific LC-MS/MS method for determining the concentration of Probenecid and 2-Hydroxy Probenecid in plasma samples.

Materials and Reagents
  • Analytes: Probenecid, 2-Hydroxy Probenecid

  • Internal Standard: this compound

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid; Ultrapure water.

  • Biological Matrix: Blank human plasma

Methodology
  • Preparation of Standards:

    • Prepare stock solutions (1 mg/mL) of Probenecid, 2-Hydroxy Probenecid, and this compound in methanol.

    • Create a series of working standard solutions by serially diluting the analyte stocks to prepare calibration curve points (e.g., 1-1000 ng/mL).

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the working internal standard solution (100 ng/mL this compound) to each tube and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Hypothetical m/z transitions would be optimized for each compound:

      • Probenecid: e.g., 284.1 -> 184.1

      • 2-Hydroxy Probenecid: e.g., 300.1 -> 200.1

      • This compound: e.g., 306.1 -> 206.1

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

    • Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Analytical_Workflow A 1. Plasma Sample Collection (Unknown, Calibrator, or QC) B 2. Spike with Internal Standard (Known amount of this compound) A->B C 3. Sample Preparation (Protein Precipitation with Acetonitrile) B->C D 4. Centrifugation (Pellet proteins) C->D E 5. Supernatant Transfer (To HPLC Vial) D->E F 6. LC-MS/MS Analysis (Separation and Detection) E->F G 7. Data Processing (Calculate Analyte/IS Area Ratio) F->G H 8. Quantification (Interpolate from Calibration Curve) G->H

Diagram 3: Bioanalytical Workflow Using a Deuterated Internal Standard.

Conclusion

The distinction between Probenecid and this compound is a clear illustration of the difference between a therapeutic drug and a bioanalytical tool. Probenecid is an active molecule with well-defined pharmacological effects on renal transporters, leading to its clinical use. In contrast, this compound is an inert, isotopically labeled compound engineered for a single, critical purpose: to ensure the accuracy and precision of quantitative assays that measure its non-deuterated metabolite counterpart. Understanding this fundamental difference in their application is crucial for professionals engaged in pharmacokinetic studies, clinical trial sample analysis, and the broader field of drug metabolism research.

References

A Technical Guide: The Role of Deuterium Labeling in 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the strategic application of deuterium labeling in the context of Probenecid, focusing on the formation of its metabolite, 2-Hydroxy Probenecid-d6. Deuterium labeling is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. By replacing specific hydrogen atoms with their stable isotope, deuterium, it is possible to slow down metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). Probenecid is metabolized extensively via oxidation of its alkyl side chains. This guide details the scientific rationale, potential pharmacokinetic impact, and the experimental protocols necessary to validate the therapeutic advantages of a deuterated Probenecid analog.

Introduction to Deuterium Labeling in Drug Metabolism

The metabolic stability of a drug is a critical determinant of its therapeutic profile, influencing its half-life, dosing frequency, and potential for drug-drug interactions. A common strategy to improve metabolic stability is the selective replacement of hydrogen atoms with deuterium at sites of metabolism.[1]

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a C-D bond must be broken instead.[2] This is the Deuterium Kinetic Isotope Effect (KIE) . Cytochrome P450 (CYP) enzymes, a major family of enzymes responsible for drug metabolism, frequently catalyze hydroxylation reactions that involve C-H bond cleavage.[2][3] By leveraging the KIE, drug developers can protect metabolically labile positions on a molecule, leading to several potential benefits:

  • Increased Half-Life (t½): Slower metabolism leads to a longer duration of action.

  • Increased Drug Exposure (AUC): The total amount of drug in the system over time is increased.

  • Reduced Metabolite Load: Decreased formation of potentially toxic or inactive metabolites.

  • Improved Safety and Efficacy: A more predictable pharmacokinetic profile can lead to better patient outcomes.[1][4]

Probenecid: Clinical Use and Metabolic Profile

Probenecid is a uricosuric agent primarily used in the treatment of gout and hyperuricemia.[5] It functions by competitively inhibiting the reabsorption of uric acid in the proximal tubules of the kidney.[6] Additionally, it is used as an adjunct to antibiotic therapy (e.g., with penicillins) to increase their plasma concentrations by inhibiting their renal tubular secretion.[6][7]

Pharmacokinetic Profile: Probenecid is rapidly absorbed after oral administration, but its half-life is dose-dependent and relatively short, ranging from 4 to 12 hours.[7] This necessitates frequent dosing to maintain therapeutic concentrations.

Metabolic Pathway: The primary route of metabolism for Probenecid is the oxidation of its n-propyl side chains, followed by glucuronide conjugation.[7] One of the key oxidative metabolites is 2-Hydroxy Probenecid. This metabolic process is a prime target for modification via deuterium labeling.

cluster_0 Metabolic Pathway of Probenecid Probenecid Probenecid (C₁₃H₁₉NO₄S) Enzyme CYP450 Enzyme (e.g., in Liver) Probenecid->Enzyme Substrate Binding Metabolite 2-Hydroxy Probenecid (Oxidative Metabolite) Enzyme->Metabolite Side-Chain Oxidation

Figure 1: Metabolic oxidation of Probenecid to 2-Hydroxy Probenecid.

The Role of Deuterium in Probenecid-d6: A Mechanistic View

By strategically replacing the hydrogen atoms on the n-propyl side chains of Probenecid with deuterium (creating Probenecid-d6), the rate of CYP450-mediated hydroxylation can be substantially reduced due to the KIE. The formation of the this compound metabolite would be slower compared to its non-deuterated counterpart.

This metabolic "shielding" is hypothesized to result in a significantly improved pharmacokinetic profile for Probenecid-d6.

cluster_0 Kinetic Isotope Effect on Probenecid Metabolism Probenecid Probenecid (C-H bonds) Metabolism_H Fast Metabolism (C-H bond cleavage) Probenecid->Metabolism_H High Rate Probenecid_d6 Probenecid-d6 (C-D bonds) Metabolism_D Slow Metabolism (C-D bond cleavage) Probenecid_d6->Metabolism_D Reduced Rate

Figure 2: Logical diagram showing the impact of deuteration on metabolic rate.

Quantitative Data: Hypothesized Pharmacokinetic Comparison

While specific clinical data for this compound is not publicly available, we can project the expected improvements based on similar deuterated drugs.[4][8] The following table presents a hypothetical but mechanistically justified comparison of key pharmacokinetic parameters.

ParameterProbenecid (Non-deuterated)Probenecid-d6 (Deuterated)Anticipated Change
Half-Life (t½) 4 - 12 hours~8 - 24 hours~100% Increase
Area Under Curve (AUC) X~1.5X - 2X50-100% Increase
Max Concentration (Cmax) Y~1.2Y~20% Increase
Metabolic Clearance (CL) Z~0.5Z~50% Decrease
Table 1: Projected Pharmacokinetic Profile of Probenecid-d6 vs. Probenecid. These values are illustrative and require experimental validation.

Experimental Protocols for Validation

To validate the hypothesized benefits of Probenecid-d6, a series of standard preclinical experiments are required.

Synthesis of Probenecid-d6

The synthesis of deuterated Probenecid would involve using deuterated precursors. A plausible route involves the use of deuterated propylating agents.[9][10]

  • Preparation of Deuterated Precursor: Synthesize or procure 1,1,2,2,3,3,3-heptadeuteriopropylamine.

  • Sulfamoylation: Couple the deuterated propylamine with 4-chlorosulfonylbenzoic acid under controlled conditions to yield the final Probenecid-d6 product.

  • Purification and Analysis: Purify the final compound using column chromatography and confirm its structure and isotopic enrichment via NMR and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay

This assay determines the intrinsic rate of metabolism in a controlled environment.

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Probenecid, Probenecid-d6, and a positive control compound.

  • Incubation: Incubate Probenecid and Probenecid-d6 separately with HLM at 37°C in the presence of the NADPH system.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Interpretation: Calculate the rate of disappearance of each compound to determine its intrinsic clearance and in vitro half-life. A significantly longer half-life for Probenecid-d6 would confirm the KIE.

In Vivo Pharmacokinetic Study in a Rodent Model

This study evaluates the drug's behavior in a living system.

  • Subjects: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer equivalent doses of Probenecid and Probenecid-d6 to separate groups via oral gavage.

  • Blood Sampling: Collect blood samples via tail vein or carotid artery cannulation at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and key metabolites like 2-Hydroxy Probenecid) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (AUC, Cmax, t½, CL) for each compound.

cluster_workflow Preclinical Validation Workflow Synthesis Step 1: Synthesis of Probenecid-d6 InVitro Step 2: In Vitro Assay (Human Liver Microsomes) Synthesis->InVitro InVivo Step 3: In Vivo PK Study (Rodent Model) Synthesis->InVivo Analysis Step 4: Bioanalysis (LC-MS/MS) InVitro->Analysis InVivo->Analysis PK_Calc Step 5: PK Parameter Calculation & Comparison Analysis->PK_Calc

References

A Technical Guide to 2-Hydroxy Probenecid-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 2-Hydroxy Probenecid-d6. This deuterated analog of a primary probenecid metabolite is a critical tool for pharmacokinetic and metabolic studies, offering enhanced accuracy in bioanalytical assays.

Commercial Suppliers and Product Specifications

This compound is available from various specialized chemical suppliers catering to the research and development community. While availability and product specifications are subject to change, the following provides a summary of typical product information. Researchers are advised to request certificates of analysis from suppliers for the most accurate and up-to-date data.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
VeeprhoDVE0013481330180-97-6C₁₃H₁₃D₆NO₅S307.40

Note: This table is not exhaustive and represents a snapshot of available information. It is recommended to contact suppliers directly for current specifications, including purity and isotopic enrichment.

The Role of this compound in Research

This compound serves as an ideal internal standard for the quantification of probenecid and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is a gold-standard technique in bioanalysis, as it corrects for variability in sample preparation and instrument response, leading to more accurate and precise results.

Probenecid itself is a uricosuric agent used in the treatment of gout.[2] It functions by inhibiting the renal tubular reabsorption of uric acid.[2] Understanding the pharmacokinetics of probenecid and its metabolites, such as 2-Hydroxy Probenecid, is crucial for optimizing its therapeutic use and investigating potential drug-drug interactions.

Experimental Protocol: Quantification of Probenecid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

The following is a representative, detailed methodology for the analysis of probenecid in human plasma. While this protocol does not explicitly name this compound, it outlines the standard procedures for which this deuterated compound would be the appropriate internal standard.

Sample Preparation (Solid-Phase Extraction)[3]
  • To 90 µL of human plasma, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex the sample for 30 seconds.

  • Dilute the sample with 500 µL of 0.2% formic acid in water and mix for 30 seconds.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent Bond Elute 96-well plate) with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile in water.

  • Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.

  • Reconstitute the residue in 150 µL of a mobile phase-like solution (e.g., 60:40 v/v mixture of 0.1% formic acid in water and methanol).

  • Centrifuge the reconstituted sample at 3500 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions[3]
  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% Formic Acid in Water

  • Mobile Phase B: 0.05% Formic Acid in Methanol

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • Start with 35% B

    • Increase to 70% B over 6 minutes

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Probenecid: To be determined by direct infusion and optimization.

    • This compound (Internal Standard): To be determined by direct infusion and optimization.

  • Source Parameters: Optimized for maximum signal intensity (e.g., nebulizer gas, heating gas, interface temperature, etc.).

Visualizing the Experimental Workflow and Probenecid's Mechanism of Action

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathway of probenecid.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add 2-Hydroxy Probenecid-d6 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 dilute Dilute with 0.2% Formic Acid vortex1->dilute mix1 Mix dilute->mix1 spe Solid-Phase Extraction mix1->spe evaporate Evaporate spe->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge Centrifuge reconstitute->centrifuge transfer Transfer to Vial centrifuge->transfer lc Liquid Chromatography transfer->lc ms Mass Spectrometry lc->ms data Data Acquisition and Quantification ms->data

Figure 1. Experimental workflow for the bioanalysis of probenecid.

G cluster_renal_tubule Renal Tubule Cell cluster_blood Bloodstream cluster_urine Urine URAT1 URAT1 Transporter UricAcid_Urine Uric Acid OAT1 OAT1 Transporter UricAcid_Blood Uric Acid UricAcid_Blood->URAT1 Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1 Inhibits

Figure 2. Probenecid's mechanism of action in the renal tubule.

References

The Metabolic Journey of Probenecid: A Technical Guide to the Formation of 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a uricosuric agent widely used in the treatment of gout and as an adjunct to antibiotic therapy, undergoes extensive metabolism in the body, primarily in the liver. A key metabolic pathway is the oxidation of its alkyl side chains, leading to the formation of hydroxylated metabolites. This in-depth technical guide focuses on the core metabolic pathway leading to a significant metabolite, 2-Hydroxy Probenecid. Understanding this pathway is crucial for comprehending Probenecid's pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body.

The Metabolic Pathway: Side-Chain Oxidation

The primary route of Probenecid metabolism involves the oxidation of its n-propyl side chains. This biotransformation is a Phase I metabolic reaction catalyzed by microsomal enzymes. Specifically, hydroxylation occurs at the second carbon atom of one of the propyl chains, resulting in the formation of p-(2-hydroxypropyl N-propylsulfamoyl) benzoic acid, commonly known as 2-Hydroxy Probenecid. This process occurs alongside the formation of other metabolites, including 3-Hydroxy Probenecid and N-dealkylated products. It is important to note that the aromatic ring of Probenecid does not undergo oxidation[1].

The enzyme system responsible for this oxidative reaction is the Cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes[2]. While the specific CYP isozymes responsible for the 2-hydroxylation of Probenecid have not been definitively identified in the reviewed literature, the involvement of multiple forms of these microsomal oxidative enzymes has been suggested[2].

Probenecid_Metabolism cluster_enzymes Catalyzing Enzymes Probenecid Probenecid 2-Hydroxy Probenecid 2-Hydroxy Probenecid Probenecid->2-Hydroxy Probenecid Side-Chain Oxidation (Hydroxylation at C2') CYP450 Cytochrome P450 Enzymes (Microsomal)

Figure 1: Metabolic conversion of Probenecid to 2-Hydroxy Probenecid.

Quantitative Analysis of Probenecid Metabolism

Table 1: Summary of Probenecid Elimination Pathways

Elimination PathwayPercentage of DoseKinetic Model
Acyl Glucuronide35-45%Michaelis-Menten
Oxidized Metabolites (including 2-Hydroxy Probenecid)~30%Pseudo-first-order (dose-dependent)
Unchanged Probenecid4-13%Apparent first-order

Data adapted from a re-evaluation of published data on urinary excretion of Probenecid and its metabolites[3].

Experimental Protocols

The following sections outline generalized experimental protocols for the in vitro study of Probenecid metabolism and the analytical methods for metabolite quantification. These are based on standard methodologies in the field of drug metabolism and may require optimization for specific experimental conditions.

In Vitro Metabolism of Probenecid using Human Liver Microsomes

This protocol describes a typical experiment to investigate the formation of 2-Hydroxy Probenecid from Probenecid using human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (pooled)

  • Probenecid

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator or water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add Probenecid (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid enzyme inhibition) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Sample Collection: Collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Sample Prep A Prepare Incubation Mixture (HLMs, Buffer, NADPH system) B Pre-incubate at 37°C A->B C Initiate with Probenecid B->C D Incubate at 37°C C->D E Quench with Acetonitrile D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Figure 2: Workflow for in vitro metabolism of Probenecid.
HPLC-MS/MS Method for Quantification of Probenecid and 2-Hydroxy Probenecid

This protocol provides a general framework for the separation and quantification of Probenecid and its hydroxylated metabolite using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate Probenecid and its more polar metabolite, 2-Hydroxy Probenecid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Probenecid: Monitor a specific precursor ion to product ion transition (e.g., m/z 284 -> m/z 185).

    • 2-Hydroxy Probenecid: Monitor a specific precursor ion to product ion transition (e.g., m/z 300 -> m/z 201).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Analysis:

  • Inject the supernatant from the in vitro metabolism experiment onto the HPLC-MS/MS system.

  • Acquire data in MRM mode for the specific transitions of Probenecid and 2-Hydroxy Probenecid.

  • Quantify the analytes by comparing the peak areas to a standard curve prepared with known concentrations of the parent drug and metabolite.

Microbial Metabolism as a Model for Mammalian Metabolism: Cunninghamella elegans

The filamentous fungus Cunninghamella elegans is often used as a microbial model for mammalian drug metabolism due to its expression of cytochrome P450 enzymes that can perform similar oxidative reactions[2][4]. While specific studies on the biotransformation of Probenecid by Cunninghamella elegans to produce 2-Hydroxy Probenecid were not identified in the conducted search, this organism has been successfully used to produce hydroxylated metabolites of other drugs[4][5].

General Protocol for Biotransformation using Cunninghamella elegans

Materials:

  • Cunninghamella elegans culture

  • Suitable growth medium (e.g., Sabouraud Dextrose Broth)

  • Probenecid

  • Shaking incubator

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Cultivation: Grow Cunninghamella elegans in a liquid medium until a sufficient biomass is obtained.

  • Substrate Addition: Add Probenecid (dissolved in a suitable solvent) to the fungal culture.

  • Incubation: Incubate the culture with the substrate under controlled conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 24-72 hours).

  • Extraction: Separate the fungal biomass from the culture medium. Extract the metabolites from both the biomass and the medium using an appropriate organic solvent.

  • Analysis: Analyze the extracts using HPLC-MS/MS to identify and quantify the formation of 2-Hydroxy Probenecid.

Conclusion

The metabolic conversion of Probenecid to 2-Hydroxy Probenecid is a significant pathway in its biotransformation, driven by the oxidative power of the Cytochrome P450 enzyme system in the liver. While the specific isozymes and detailed kinetics of this reaction require further investigation, the established in vitro and analytical methodologies provide a robust framework for such studies. The use of microbial models like Cunninghamella elegans also presents a promising avenue for producing and studying this and other metabolites of Probenecid. A thorough understanding of this metabolic pathway is essential for the continued safe and effective use of Probenecid in clinical practice and for the development of new therapeutic strategies.

References

An In-depth Technical Guide to 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Safety and Hazard Information

While a dedicated SDS for 2-Hydroxy Probenecid-d6 is unavailable, the safety profile is expected to be very similar to that of Probenecid. Users should handle this compound with the care required for a pharmacologically active substance.

1.1 GHS Hazard Classification (Based on Probenecid)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Eye Damage/Irritation1H318: Causes serious eye damage[2]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects

1.2 GHS Pictograms (Based on Probenecid)

  • Corrosion

  • Health Hazard

  • Environment

1.3 Precautionary Statements (Based on Probenecid)

TypeStatement
Prevention P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician. P391: Collect spillage.
Storage Store in a well-ventilated place. Keep container tightly closed.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

1.4 Physical and Chemical Properties (Data for Probenecid)

PropertyValue
Molecular Formula C13H19NO4S[4]
Molecular Weight 285.36 g/mol [4]
Appearance White or almost white crystalline powder[4]
Melting Point 198 - 199 °C / 388.4 - 390.2 °F[3]
Solubility Soluble in dilute alcohol.
LogP 3.21[4]

Section 2: Mechanism of Action and Signaling Pathways

Probenecid, the parent compound of this compound, is a well-characterized uricosuric agent that modulates the transport of organic anions in the kidney.[5][6] Its primary mechanism involves the inhibition of transporters in the renal tubules, which alters the excretion of various endogenous and exogenous substances.[6]

2.1 Inhibition of Organic Anion Transporters (OATs)

Probenecid competitively inhibits Organic Anion Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) located on the basolateral membrane of renal proximal tubule cells. This inhibition prevents the reabsorption of uric acid from the urine back into the bloodstream, thereby increasing its excretion and lowering serum uric acid levels.[7] This action is beneficial in the treatment of gout.[6][7]

The deuterated metabolite, this compound, is often used as an internal standard in pharmacokinetic studies to accurately quantify Probenecid and its metabolites.[8]

G cluster_0 Renal Proximal Tubule Cell blood Bloodstream OAT1 OAT1/URAT1 blood->OAT1 Uric Acid cell Tubule Cell urine Urine cell->urine Secretion OAT1->cell Reabsorption probenecid Probenecid probenecid->OAT1 Inhibits

Caption: Probenecid's mechanism of action in the renal tubule.

2.2 Interaction with Drug Metabolism

By inhibiting OATs, Probenecid can also reduce the renal excretion of certain drugs, such as penicillin and other β-lactam antibiotics, leading to increased plasma concentrations and prolonged therapeutic effects.[7] This drug-drug interaction is sometimes exploited for therapeutic benefit.

Section 3: Experimental Protocols

The following are generalized protocols relevant to the study of Probenecid and its metabolites.

3.1 Organic Anion Transporter (OAT) Inhibition Assay

This in-vitro assay is used to determine the inhibitory potential of a compound on OAT-mediated transport.

Objective: To measure the IC50 value of a test compound (e.g., this compound) for OAT1 or OAT3.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing the human OAT1 or OAT3 transporter (e.g., HEK293 or CHO cells).[9] Culture the cells in appropriate media until they form a confluent monolayer in 96-well plates.[10]

  • Assay Buffer: Prepare a Krebs-Henseleit buffer or similar physiological salt solution.

  • Test Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

  • Inhibition Assay:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Pre-incubate the cells with the different concentrations of the test compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.[11]

    • Initiate the transport reaction by adding a known OAT substrate (e.g., radiolabeled p-aminohippurate (PAH) or a fluorescent substrate like fluorescein-methotrexate) along with the test compound.[10]

    • Incubate for a short, linear uptake period (e.g., 2-5 minutes) at 37°C.

    • Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

G start Start culture Culture OAT-expressing cells in 96-well plates start->culture wash1 Wash cells with assay buffer culture->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_substrate Add OAT substrate + test compound preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Stop reaction with ice-cold buffer incubate->stop lyse Lyse cells stop->lyse quantify Quantify substrate uptake lyse->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for an OAT inhibition assay.

3.2 Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of Probenecid when this compound is used as an internal standard.

Methodology:

  • Animal Dosing: Administer a single oral or intravenous dose of Probenecid to a suitable animal model (e.g., rats or mice).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Preparation:

    • Process the blood samples to obtain plasma.

    • Perform a protein precipitation or liquid-liquid extraction on the plasma samples.

    • Spike the samples with a known concentration of this compound as an internal standard.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Monitor the specific mass transitions for both Probenecid and this compound.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Probenecid and the internal standard.

    • Quantify the concentration of Probenecid in the plasma samples at each time point.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Section 4: Concluding Remarks

This compound is a crucial tool for the precise bioanalysis of Probenecid. Understanding the safety, mechanism of action, and relevant experimental protocols associated with the parent compound is essential for researchers in drug development and pharmacology. The provided information serves as a foundational guide for the safe and effective use of this compound in a research setting. It is imperative to consult a manufacturer-provided SDS when available and to conduct a thorough risk assessment before initiating any experimental work.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Hydroxy Probenecid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Hydroxy Probenecid-d6 as an internal standard in the quantitative analysis of Probenecid in biological matrices. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, ensuring accuracy and precision by compensating for variability in sample preparation and instrument response.

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and is also employed to increase the plasma concentration of certain antibiotics. Accurate quantification of Probenecid in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and doping control. 2-Hydroxy Probenecid is a major metabolite of Probenecid, formed by the oxidation of one of the n-propyl side chains.[1] this compound is the deuterium-labeled analog of this metabolite and serves as an ideal internal standard for the quantification of Probenecid due to its similar chemical and physical properties, which allows it to mimic the behavior of the analyte during sample extraction and analysis.

Principle of Use

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This internal standard co-elutes with the analyte (Probenecid) and is detected by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample handling, such as extraction efficiency and matrix effects, can be normalized. This results in a more accurate and precise quantification of the analyte.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol describes the extraction of Probenecid from human plasma using solid-phase extraction.

Materials:

  • Human plasma samples

  • This compound internal standard solution (1 µg/mL in methanol)

  • Probenecid standard solutions for calibration curve and quality control (QC) samples

  • 0.2% Formic acid in water

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • SPE cartridges (e.g., Agilent Bond Elute 96-well plate)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • To 90 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (1 µg/mL).[2]

  • Vortex the sample for 30 seconds.

  • Add 500 µL of 0.2% formic acid in water and vortex for another 30 seconds.[2]

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.[2]

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.[2]

  • Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid, followed by 1 mL of 80% acetonitrile.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[2]

  • Reconstitute the residue in 150 µL of the mobile phase starting composition (e.g., 65% mobile phase A and 35% mobile phase B).[2]

  • Centrifuge the reconstituted sample at 3500 rpm for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.05% Formic acid in water[2]

  • Mobile Phase B: 0.05% Formic acid in methanol[2]

  • Flow Rate: 0.2 mL/min[2]

  • Injection Volume: 2 µL[2]

  • Gradient Elution:

    • Start with 35% B, hold for 1 min.

    • Linearly increase to 70% B over 5 min.

    • Linearly increase to 95% B over 2 min, hold for 1 min.

    • Return to 35% B in 0.1 min and re-equilibrate for 2.9 min.[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Probenecid: The MRM transition for Probenecid is m/z 286.1 > 202.05.[2]

  • Source Parameters (example):

    • Nebulizer Gas: 2.0 L/min[2]

    • Heating Gas: 10 L/min[2]

    • Drying Gas: 10 L/min[2]

    • Interface Temperature: 375°C[2]

    • Desolvation Line Temperature: 250°C[2]

    • Heat Block Temperature: 300°C[2]

Data Presentation

The following tables present representative quantitative data for a bioanalytical method validation for the quantification of Probenecid in human plasma using this compound as an internal standard.

Disclaimer: The following quantitative data is representative and intended to illustrate the expected performance of a validated bioanalytical method. Specific values will vary depending on the laboratory, instrumentation, and exact protocol followed.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Probenecid1 - 2000> 0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
LQC32.9197.06.2
MQC500508.5101.74.1
HQC15001477.598.53.5
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Factor
LQC85.286.10.99
MQC87.588.00.99
HQC86.987.50.99

Visualizations

Probenecid Metabolic Pathway

Probenecid_Metabolism Probenecid Probenecid PhaseI Phase I Metabolism (Oxidation) Probenecid->PhaseI PhaseII Phase II Metabolism (Glucuronidation) Probenecid->PhaseII Metabolite1 2-Hydroxy Probenecid Metabolite2 Probenecid Acyl Glucuronide PhaseI->Metabolite1 PhaseII->Metabolite2

Caption: Metabolic pathway of Probenecid.

Experimental Workflow for Probenecid Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (90 µL) IS_Spike Add this compound (10 µL of 1 µg/mL) Plasma->IS_Spike Precipitation Protein Precipitation/ Dilution (0.2% Formic Acid) IS_Spike->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution (150 µL) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Workflow for Probenecid analysis.

Signaling Pathway of Probenecid Action

Probenecid_Action cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 UricAcid_Blood Uric Acid (in blood) URAT1->UricAcid_Blood OAT1_3 OAT1/3 UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption Excretion Increased Uric Acid Excretion in Urine UricAcid_Lumen->Excretion Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits

References

Application Notes and Protocols for LC-MS/MS Method Development of 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of uric acid.[1] The metabolism of probenecid primarily occurs in the liver through oxidation of its alkyl side chains, leading to the formation of metabolites such as 2-Hydroxy Probenecid.[2][3] Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed application note and protocol for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-Hydroxy Probenecid, using its deuterated analog, 2-Hydroxy Probenecid-d6, as an internal standard.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the parent drug, probenecid, and optimized for the more polar 2-Hydroxy Probenecid metabolite.[4][5]

  • Materials:

    • Human plasma

    • 2-Hydroxy Probenecid and this compound standards

    • Oasis HLB SPE cartridges (or equivalent)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • Nitrogen evaporator

    • Centrifuge

  • Procedure:

    • Spiking: To 100 µL of human plasma, add the internal standard solution (this compound) to reach a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of 2-Hydroxy Probenecid.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile. A second elution with 1 mL of methanol can be performed to ensure complete recovery.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

The following parameters are a starting point for method development and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient tailored to separate 2-Hydroxy Probenecid from probenecid and other potential metabolites is recommended. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are predicted based on the known fragmentation of probenecid and the addition of a hydroxyl group and deuterium labels. These should be confirmed by infusing the individual standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Predicted
2-Hydroxy Probenecid302.1258.115 - 25
184.125 - 35
This compound308.1264.115 - 25
184.125 - 35

Note: The collision energies are starting points and require optimization.

Data Presentation

Table 1: Predicted MRM Transitions for 2-Hydroxy Probenecid and its Internal Standard

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Rationale for Product Ion Selection
2-Hydroxy Probenecid302.1258.1Neutral loss of CO2 (44 Da) from the carboxylic acid group.
184.1Cleavage of the sulfonamide bond, resulting in the p-(dipropylsulfamoyl) fragment.
This compound308.1264.1Neutral loss of CO2 (44 Da) from the carboxylic acid group, with the d6 label retained on the propyl chain.
184.1Cleavage of the sulfonamide bond, resulting in the unlabeled p-(dipropylsulfamoyl) fragment, as the deuterium labels are on the hydroxylated propyl chain which is cleaved off.

Table 2: Hypothetical Quantitative Performance Data (for illustrative purposes)

Parameter2-Hydroxy Probenecid
LLOQ (ng/mL)1
Linear Range (ng/mL)1 - 1000
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)± 15%
Recovery (%)> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike with this compound plasma->spike load Load Sample spike->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report

Caption: LC-MS/MS Experimental Workflow.

metabolic_pathway probenecid Probenecid cyp450 Cytochrome P450 Enzymes (Liver) probenecid->cyp450 Oxidation hydroxy_probenecid 2-Hydroxy Probenecid excretion Renal Excretion hydroxy_probenecid->excretion cyp450->hydroxy_probenecid

Caption: Probenecid Metabolic Pathway.

signaling_pathway probenecid Probenecid oat Organic Anion Transporters (OATs) in Renal Tubules probenecid->oat Inhibits excretion Increased Uric Acid Excretion probenecid->excretion Leads to uric_acid Uric Acid Reabsorption oat->uric_acid Mediates

Caption: Probenecid's Mechanism of Action.

References

Application Notes and Protocols: Utilizing 2-Hydroxy Probenecid-d6 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a uricosuric agent that inhibits the renal tubular secretion of organic acids.[1] Its therapeutic effects and potential drug-drug interactions are influenced by its pharmacokinetic profile, which includes extensive metabolism. A key metabolic pathway for Probenecid is the oxidation of its alkyl side chains, leading to the formation of hydroxylated metabolites such as 2-Hydroxy Probenecid.[1] Understanding the formation and disposition of such metabolites is crucial for a comprehensive evaluation of the drug's safety and efficacy.

2-Hydroxy Probenecid-d6 is a deuterium-labeled stable isotope of the 2-Hydroxy Probenecid metabolite. In pharmacokinetic studies, stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting potential variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.

These application notes provide a detailed protocol for the use of this compound as an internal standard in a preclinical pharmacokinetic study of Probenecid in a rat model. The protocols cover the in vivo study design, plasma sample preparation, and a representative LC-MS/MS method for the simultaneous quantification of Probenecid and its metabolite, 2-Hydroxy Probenecid.

Metabolic Pathway of Probenecid

Probenecid undergoes Phase I metabolism, primarily through oxidation of its n-propyl side chains, catalyzed by cytochrome P450 enzymes. This results in the formation of various hydroxylated metabolites, including 2-Hydroxy Probenecid. These metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[1]

G Probenecid Probenecid PhaseI Phase I Metabolism (Oxidation via CYP450) Probenecid->PhaseI Hydroxy_Probenecid 2-Hydroxy Probenecid PhaseI->Hydroxy_Probenecid PhaseII Phase II Metabolism (e.g., Glucuronidation) Hydroxy_Probenecid->PhaseII Conjugated_Metabolite Conjugated Metabolite PhaseII->Conjugated_Metabolite Excretion Renal Excretion Conjugated_Metabolite->Excretion

Metabolic pathway of Probenecid.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials and Reagents:

  • Sprague-Dawley rats (male, 250-300 g)

  • Probenecid

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

  • Syringes and gavage needles for oral administration

  • Microcentrifuge tubes

  • Heparin (or other anticoagulant)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Dosing:

    • Fast the rats overnight (with access to water) before dosing.

    • Prepare a suspension of Probenecid in the vehicle at the desired concentration.

    • Administer a single oral dose of Probenecid (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into microcentrifuge tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of Probenecid and 2-Hydroxy Probenecid from rat plasma.

Materials and Reagents:

  • Rat plasma samples

  • This compound (Internal Standard working solution in methanol)

  • Acetonitrile (ACN) containing 0.1% formic acid (precipitation solution)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

    • Vortex the tubes for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Transfer: Transfer the final samples to LC-MS vials for analysis.

LC-MS/MS Method for Quantification

This section provides a representative LC-MS/MS method. The specific parameters should be optimized for the instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Illustrative):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Illustrative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Probenecid284.1198.1
2-Hydroxy Probenecid300.1214.1
This compound306.1220.1

Note: The mass transitions provided are for illustrative purposes and should be optimized based on the actual mass spectra of the compounds.

Experimental Workflow

G cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Bioanalysis Dosing Dosing of Probenecid to Rats Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Spiking with This compound Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Experimental workflow for pharmacokinetic analysis.

Data Presentation

The collected concentration-time data should be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters for both Probenecid and 2-Hydroxy Probenecid. The results should be summarized in a clear and concise table.

Table 1: Illustrative Pharmacokinetic Parameters of Probenecid and 2-Hydroxy Probenecid in Rats Following a Single Oral Dose of 20 mg/kg Probenecid (Mean ± SD, n=6)

ParameterProbenecid2-Hydroxy Probenecid
Cmax (ng/mL) 15,200 ± 2,1002,800 ± 450
Tmax (h) 2.0 ± 0.54.0 ± 1.0
AUC0-t (ngh/mL) 85,300 ± 12,50025,600 ± 3,800
AUC0-inf (ngh/mL) 88,100 ± 13,10029,400 ± 4,500
t1/2 (h) 6.5 ± 1.28.2 ± 1.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The use of this compound as an internal standard is essential for the reliable quantification of the 2-Hydroxy Probenecid metabolite in pharmacokinetic studies. The protocols outlined in these application notes provide a robust framework for conducting preclinical pharmacokinetic evaluations of Probenecid and its metabolites. Adherence to these methodologies, combined with appropriate bioanalytical method validation, will ensure the generation of high-quality data to support drug development programs.

References

Application of 2-Hydroxy Probenecid-d6 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-Hydroxy Probenecid-d6

This compound is the stable isotope-labeled (deuterated) form of 2-Hydroxy Probenecid, a primary active metabolite of Probenecid. Probenecid is a well-established uricosuric agent and a classical inhibitor of various organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs). The parent drug, Probenecid, undergoes extensive metabolism in the liver, primarily through the oxidation of its alkyl side chains, to form hydroxylated metabolites like 2-Hydroxy Probenecid.[1][2]

The primary and most critical application of this compound in drug metabolism research is its use as an internal standard (IS) for the quantification of the non-labeled metabolite, 2-Hydroxy Probenecid, in biological matrices. In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. They co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction, chromatographic separation, and ionization. However, they are distinguishable by mass, allowing for precise and accurate correction of any analyte loss during sample preparation and for variations in instrument response.

Mechanism of Action Context: Inhibition of Drug Transporters

Understanding the function of Probenecid and its metabolites is crucial for interpreting drug-drug interaction (DDI) studies. Probenecid competitively inhibits renal transporters such as OAT1 and OAT3.[2] These transporters are responsible for the elimination of a wide range of acidic drugs, including antibiotics (e.g., penicillins, cephalosporins), antivirals, and nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting these transporters, Probenecid can increase the plasma concentration and prolong the half-life of co-administered drugs.[3] The metabolites of Probenecid also possess this inhibitory activity.

Therefore, quantifying the levels of 2-Hydroxy Probenecid is essential for:

  • Pharmacokinetic (PK) Studies: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) of Probenecid.

  • Drug-Drug Interaction (DDI) Studies: To assess the potential of Probenecid and its metabolites to alter the pharmacokinetics of other drugs.

  • Transporter Inhibition Assays: To correlate the concentration of the active metabolite with the degree of transporter inhibition observed in vivo or in vitro.

Data Presentation

Quantitative data for 2-Hydroxy Probenecid and its deuterated internal standard are summarized below. These values are essential for setting up and running analytical instrumentation.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
2-Hydroxy ProbenecidC₁₃H₁₉NO₅S301.36
This compoundC₁₃H₁₃D₆NO₅S307.40

Table 2: Example Mass Spectrometry Parameters for LC-MS/MS Analysis (Negative Ion Mode)

CompoundIonization ModePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
2-Hydroxy ProbenecidESI⁻300.1224.122
This compound (IS)ESI⁻306.1230.122

Note: These are representative values. Optimal MRM transitions and collision energies must be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

Protocol: Quantification of 2-Hydroxy Probenecid in Human Plasma

This protocol describes a representative method for the analysis of 2-Hydroxy Probenecid in human plasma using LC-MS/MS with this compound as the internal standard.

3.1.1 Materials and Reagents

  • 2-Hydroxy Probenecid analytical standard

  • This compound internal standard (IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.1.2 Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Hydroxy Probenecid and dissolve in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the standard stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.

3.1.3 Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • Thaw plasma samples on ice.

  • Add 50 µL of plasma to the appropriate tubes.

  • Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL onto the LC-MS/MS system.

3.1.4 LC-MS/MS Conditions

Table 3: Example Chromatographic Conditions

ParameterValue
HPLC SystemUPLC or equivalent
ColumnReversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsSee Table 2

3.1.5 Data Analysis

  • Integrate the peak areas for both the analyte (2-Hydroxy Probenecid) and the internal standard (this compound).

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of 2-Hydroxy Probenecid in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample (50 µL) ISTD Add IS in Acetonitrile (150 µL) Plasma->ISTD Vortex Vortex to Precipitate Protein ISTD->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Data Acquire Data (MRM Mode) LCMS->Data Integrate Integrate Peaks (Analyte & IS) Data->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Bioanalytical workflow for quantifying 2-Hydroxy Probenecid.

G Probenecid Probenecid Metabolism Phase I Metabolism (Side-Chain Oxidation) in Liver Probenecid->Metabolism HydroxyProbenecid 2-Hydroxy Probenecid (Active Metabolite) Metabolism->HydroxyProbenecid

Caption: Metabolic activation of Probenecid.

G Probenecid inhibits the OAT-mediated transport of anionic drugs from the blood into the renal tubule cell, blocking their excretion into urine and thereby increasing their concentration in the blood. OAT OAT1/OAT3 Transporter Urine Urine Probenecid Probenecid & Metabolites Probenecid->OAT Inhibition Drug Anionic Drug (e.g., Penicillin) Drug->OAT Transport Blood Blood

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-02HPd6

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of urate, thereby increasing its excretion.[1][2][3] Probenecid is metabolized in the body to several compounds, including 2-Hydroxy Probenecid.[4][5] In pharmacokinetic and drug metabolism studies, deuterated internal standards such as 2-Hydroxy Probenecid-d6 are crucial for accurate quantification of the analyte by compensating for variations during sample preparation and analysis. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

The method is based on established HPLC protocols for the parent compound, Probenecid, and is intended for use by researchers, scientists, and drug development professionals.[1][6]

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. The compound is eluted from the column and detected by a UV detector at a wavelength corresponding to its maximum absorbance.

Materials and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Column:

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[4]

    • Ammonium Formate (analytical grade)

    • Formic Acid (analytical grade)

    • Water (HPLC grade)

    • Dimethyl Sulfoxide (DMSO, for stock solution)[4]

Experimental Protocols

1. Mobile Phase Preparation (pH 3.0)

  • Buffer Preparation (20 mM Ammonium Formate): Dissolve 1.26 g of ammonium formate in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using formic acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v).[6]

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use.

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • For analysis of this compound in a biological matrix (e.g., plasma), a protein precipitation step is recommended.

  • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Formate (pH 3.0) (40:60 v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL[6]
Detector UV-Vis or PDA
Detection Wavelength 245 nm (based on Probenecid's UV max of ~243-247 nm)[7][8]
Run Time 10 minutes

Method Validation Parameters (Proposed)

For quantitative analysis, the method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte in the presence of other components (e.g., matrix effects).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data from the analysis should be summarized in clear and structured tables for easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) >0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QCExample ValueExample ValueExample Value
Mid QCExample ValueExample ValueExample Value
High QCExample ValueExample ValueExample Value

Diagrams

HPLC_Workflow prep Sample Preparation (e.g., Protein Precipitation) hplc HPLC System prep->hplc Inject Supernatant column C18 Column hplc->column Mobile Phase Flow detector UV Detector (245 nm) column->detector Elution data Data Acquisition and Analysis detector->data Signal report Reporting data->report Generate Results

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Hydroxy Probenecid-d6 for Pharmacokinetic and Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the predicted mass spectrometry fragmentation pattern of 2-Hydroxy Probenecid-d6, a deuterated internal standard for the active metabolite of Probenecid. Probenecid is a uricosuric agent used in the treatment of gout and is also employed to increase the plasma concentration of certain antibiotics. The 2-hydroxy metabolite is a significant product of its phase I metabolism. Understanding the fragmentation pattern of the deuterated analog is crucial for developing robust and sensitive bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and metabolite identification. This document provides a predicted fragmentation table and a general protocol for its analysis.

Introduction

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, undergoes extensive metabolism in the body. One of the primary metabolic pathways is the oxidation of the propyl side chains, leading to the formation of hydroxylated metabolites, including 2-Hydroxy Probenecid. For quantitative bioanalysis, stable isotope-labeled internal standards are essential to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. This compound, where six deuterium atoms are incorporated into the propyl groups, serves as an ideal internal standard for its non-deuterated counterpart. This application note outlines the expected fragmentation behavior of this compound under typical collision-induced dissociation (CID) conditions in a tandem mass spectrometer, based on established fragmentation principles of related structures.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to exhibit a precursor ion corresponding to its molecular weight plus a proton ([M+H]⁺) or minus a proton ([M-H]⁻), depending on the ionization mode. The introduction of six deuterium atoms results in a 6 Dalton mass shift compared to the unlabeled compound. The fragmentation of the precursor ion is predicted to occur at several key locations within the molecule, primarily involving the propyl chains, the sulfonamide linkage, and the carboxylic acid group.

Table 1: Predicted MS/MS Fragmentation of this compound (Positive Ion Mode)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure/Description
308.1262.1C2D3H4OLoss of the hydroxylated, deuterated propyl group
308.1244.1C2D3H4O + H₂OSubsequent loss of water from the 262.1 fragment
308.1220.1C4D6H8NLoss of the di-deuterated-propylamine moiety
308.1185.0C4D6H8NSO₂Loss of the di-deuterated-propylsulfamoyl group
308.1121.0C7D6H9NO₂SCleavage yielding the benzoic acid fragment

Table 2: Predicted MS/MS Fragmentation of this compound (Negative Ion Mode)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure/Description
306.1262.1CO₂Loss of carbon dioxide from the carboxyl group
306.1184.0C4D6H9N + CO₂Loss of the di-deuterated-propylamine and carbon dioxide
306.1156.0C4D6H9NSO₂Loss of the di-deuterated-propylsulfamoyl group

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of this compound in a biological matrix such as plasma. Optimization of specific parameters may be required depending on the instrumentation and specific application.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions (Predicted):

    • Positive Mode: 308.1 → 262.1; 308.1 → 220.1

    • Negative Mode: 306.1 → 262.1; 306.1 → 184.0

Visualization of Probenecid Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway of Probenecid to 2-Hydroxy Probenecid and the general experimental workflow for its analysis.

cluster_metabolism Probenecid Metabolism Probenecid Probenecid Enzyme CYP450 Enzymes (Phase I Metabolism) Probenecid->Enzyme Metabolite 2-Hydroxy Probenecid Enzyme->Metabolite

Caption: Metabolic conversion of Probenecid to 2-Hydroxy Probenecid.

cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC LC Separation Preparation->LC MS MS/MS Analysis (MRM) LC->MS Data Data Acquisition and Analysis MS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a predicted fragmentation pattern and a general analytical protocol for this compound. This information is intended to serve as a starting point for researchers and scientists developing quantitative bioanalytical methods for Probenecid and its metabolites. The provided LC-MS/MS conditions and predicted MRM transitions can be optimized to achieve the desired sensitivity and selectivity for specific research needs in drug development and clinical monitoring.

Preparation of Stock Solutions of 2-Hydroxy Probenecid-d6: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 2-Hydroxy Probenecid-d6, a deuterated analog of a primary metabolite of Probenecid. This stable isotope-labeled compound is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography for the precise quantification of Probenecid and its metabolites in biological samples.[1]

Introduction

This compound serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled analyte, 2-Hydroxy Probenecid, while having a distinct mass-to-charge ratio. This allows for accurate quantification by correcting for variations during sample preparation and analysis. The proper preparation of a stock solution is the foundational step for achieving reliable and reproducible results in downstream applications. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a standard stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Chemical Name 4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6
Synonyms p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6
Molecular Formula C₁₃H₁₄D₆NO₄S
Molecular Weight 307.40 g/mol
Recommended Solvent Methanol, Ethanol, DMSO, or DMF
Recommended Storage -20°C for long-term storage

Experimental Protocol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. The concentration can be adjusted based on specific experimental requirements.

Materials and Equipment
  • This compound (solid form)

  • Methanol (HPLC grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Cryogenic vials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Stock Solution Preparation Workflow

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Accurately weigh this compound B Transfer powder to a volumetric flask A->B C Add a portion of the recommended solvent (e.g., Methanol) B->C D Vortex thoroughly to dissolve the compound C->D E Sonicate briefly if necessary for complete dissolution D->E F Bring the solution to the final volume with the solvent E->F G Cap and invert the flask several times to ensure homogeneity F->G H Aliquot the stock solution into cryogenic vials G->H I Store at -20°C H->I

Caption: Workflow for the preparation of a this compound stock solution.

Step-by-Step Procedure
  • Safety First : Before starting, ensure you are wearing the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the deuterated compound in a well-ventilated area or a chemical fume hood.

  • Weighing the Compound : Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL stock solution in a 1 mL volumetric flask, weigh 1 mg of the solid compound.

  • Transfer : Carefully transfer the weighed powder into a clean, dry volumetric flask of the appropriate size.

  • Initial Solubilization : Add approximately half of the final volume of the chosen solvent (e.g., 0.5 mL of methanol for a 1 mL final volume) to the volumetric flask.

  • Dissolution : Cap the flask and vortex the mixture thoroughly until the solid is completely dissolved. If the compound does not dissolve easily, sonicate the flask in a water bath for 5-10 minutes.

  • Bringing to Volume : Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Homogenization : Cap the flask securely and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage : Aliquot the stock solution into clearly labeled cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds such as Probenecid and deuterated hydroxybenzoic acid suggests the following precautions:

  • Hazard Identification : May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • First Aid :

    • Skin Contact : Immediately wash with plenty of water. If irritation persists, seek medical attention.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the SDS provided by the supplier of your specific lot of this compound for the most accurate and comprehensive safety information.

References

Application Note: Bioanalytical Method Validation for the Quantification of 2-Hydroxy Probenecid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a validated bioanalytical method for the accurate and precise quantification of 2-Hydroxy Probenecid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Hydroxy Probenecid-d6, to ensure high-quality data for pharmacokinetic and drug metabolism studies. The validation was conducted in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2] All validation parameters, including selectivity, accuracy, precision, linearity, and stability, met the pre-defined acceptance criteria.

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and to increase the plasma concentration of certain antibiotics.[3][4] The analysis of its metabolites, such as 2-Hydroxy Probenecid, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. A robust and reliable bioanalytical method is essential for the accurate quantification of this metabolite in biological matrices.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[5][6] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects.[6][7] This co-elution allows for the correction of variability during sample preparation and analysis, leading to improved precision and accuracy.[5]

This application note provides a comprehensive protocol and validation summary for the quantification of 2-Hydroxy Probenecid in human plasma, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Hydroxy Probenecid, this compound (Internal Standard)

  • Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Human plasma (K2EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[8]

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As described in Table 2
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
4.095
5.095
5.120
6.020

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined empirically
MRM Transition (IS) To be determined empirically
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow To be optimized for the specific instrument

Method Validation Summary

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[1][2] The following parameters were assessed:

Selectivity

The selectivity of the method was evaluated by analyzing six different lots of blank human plasma. No significant interference was observed at the retention times of 2-Hydroxy Probenecid and this compound.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 2-Hydroxy Probenecid in human plasma. The linear regression model with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.99.

Table 4: Calibration Curve Summary (Illustrative Data)

Concentration (ng/mL)Accuracy (%)
1.0098.5
2.50101.2
10.0102.5
50.099.8
10097.6
50098.9
800101.8
1000100.5
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Tables 5 and 6. The acceptance criteria were a bias of ≤ ±15% (≤ ±20% for LLOQ) and a coefficient of variation (CV) of ≤ 15% (≤ 20% for LLOQ).[8]

Table 5: Intra-Day Accuracy and Precision (Illustrative Data)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.001.03103.08.5
LQC3.002.9598.36.2
MQC75.076.8102.44.1
HQC750742.599.03.5

Table 6: Inter-Day Accuracy and Precision (Illustrative Data)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (3 runs, n=18)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.010.2
LQC3.002.9899.37.8
MQC75.077.1102.85.5
HQC750745.099.34.8
Stability

The stability of 2-Hydroxy Probenecid was assessed under various conditions to simulate sample handling and storage. The analyte was found to be stable under the tested conditions.

Table 7: Stability Summary (Illustrative Data)

Stability ConditionDurationQC LevelsMean % Change from Nominal
Bench-top Stability6 hours at Room Temp.LQC, HQC-4.2%
Freeze-Thaw Stability3 cyclesLQC, HQC-6.8%
Long-term Stability30 days at -80°CLQC, HQC-5.5%

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Figure 1. Experimental workflow for the bioanalytical method.

Internal_Standard_Logic cluster_process Analytical Process cluster_measurement Measurement Analyte 2-Hydroxy Probenecid (Analyte) Extraction Sample Extraction Analyte->Extraction Injection_Variation Injection Volume Variability Analyte->Injection_Variation Ion_Suppression Matrix Effects (Ion Suppression/Enhancement) Analyte->Ion_Suppression IS This compound (IS) IS->Extraction IS->Injection_Variation IS->Ion_Suppression Analyte_Response Analyte Peak Area Extraction->Analyte_Response IS_Response IS Peak Area Extraction->IS_Response Injection_Variation->Analyte_Response Injection_Variation->IS_Response Ion_Suppression->Analyte_Response Ion_Suppression->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Quantification Ratio->Result Corrects for Variability

Figure 2. Logic of using a deuterated internal standard.

Conclusion

The described LC-MS/MS method for the quantification of 2-Hydroxy Probenecid in human plasma is selective, accurate, precise, and reliable. The use of the deuterated internal standard, this compound, ensures high-quality data by compensating for potential variabilities in the analytical process. This method is suitable for use in pharmacokinetic studies and other drug development applications requiring the measurement of 2-Hydroxy Probenecid.

References

Application Notes and Protocols for 2-Hydroxy Probenecid-d6 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of uric acid.[1][2][3] Additionally, Probenecid is known to inhibit the renal tubular secretion of various drugs, including certain antibiotics like penicillins and cephalosporins, thereby increasing their plasma concentrations and prolonging their therapeutic effect.[1][3][4][5] Therapeutic Drug Monitoring (TDM) of Probenecid is crucial to ensure its efficacy and safety, particularly when co-administered with other medications.[6][7][8][9] Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices using mass spectrometry. 2-Hydroxy Probenecid-d6 is a deuterated analog of the major metabolite of Probenecid, 2-Hydroxy Probenecid, making it an ideal internal standard for TDM assays. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of Probenecid.

Principle of the Assay

The method described is for the quantitative determination of Probenecid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response. The assay involves protein precipitation for sample clean-up, followed by chromatographic separation and detection by MS/MS.

Materials and Reagents

Material/ReagentSupplierGrade
ProbenecidSigma-AldrichAnalytical Standard
This compound(To be sourced)>98% isotopic purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
WaterMilli-Q® or equivalentUltrapure
Human Plasma (drug-free)BioIVTK2-EDTA

Experimental Protocols

Preparation of Stock and Working Solutions
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probenecid and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Probenecid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution in acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample clean-up.[4]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Probenecid286.1198.120
This compound (IS)308.1214.122

Note: The m/z values for this compound are hypothetical and should be confirmed by direct infusion of the standard.

Data Analysis and Quantification

The concentration of Probenecid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Probenecid and the IS in blank plasma samples.

  • Linearity: A linear relationship between the peak area ratio and concentration over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex Mix (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of Probenecid in plasma.

Probenecid's Mechanism of Action

Probenecid primarily acts on the kidneys to increase the excretion of uric acid.[1] It competitively inhibits the urate transporter 1 (URAT1) in the proximal tubule of the kidney, which is responsible for the reabsorption of uric acid from the urine back into the blood.[3][10] By blocking this transporter, Probenecid increases the amount of uric acid excreted in the urine, thereby lowering the levels of uric acid in the blood. Additionally, Probenecid can inhibit other organic anion transporters (OATs), which is the mechanism behind its ability to increase the plasma concentration of certain drugs.[3][10]

Probenecid_Mechanism cluster_kidney Kidney Proximal Tubule URAT1 URAT1 Transporter Urine Urine URAT1->Urine Excretion OAT OAT Transporter OAT->Urine Blood Bloodstream Blood->URAT1 Reabsorption Blood->OAT Secretion Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT Inhibits Uric_Acid Uric Acid Uric_Acid->URAT1 Uric_Acid->Urine Drugs Anionic Drugs (e.g., Penicillin) Drugs->OAT

Caption: Mechanism of action of Probenecid in the kidney.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of Probenecid. The detailed protocol and validation guidelines presented here offer a comprehensive framework for researchers and clinicians to develop and implement this assay in their laboratories. Accurate TDM of Probenecid is essential for optimizing therapeutic outcomes and ensuring patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxy Probenecid-d6 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled (SIL) internal standard for 2-Hydroxy Probenecid, a primary metabolite of Probenecid. Probenecid is a uricosuric agent used in the treatment of gout.[1] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard for mitigating matrix effects.[2] Because this compound is chemically and physically almost identical to the analyte (2-Hydroxy Probenecid), it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[2][3]

Q2: What are matrix effects and how do they impact my results?

Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of the analyte.[4] Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis and can compromise the reliability of pharmacokinetic and drug metabolism studies.

Q3: How does this compound help in overcoming matrix effects?

By adding a known concentration of this compound to your samples, you can normalize the analytical signal. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. Since both compounds are affected similarly by the matrix, this ratio remains consistent even if the absolute signal intensity fluctuates, leading to more accurate and precise results.[2][3]

Q4: Can there be issues with using a deuterated internal standard like this compound?

Yes, potential issues include:

  • Isotopic Contribution: The unlabeled analyte may have a natural isotope that corresponds to the mass of the deuterated standard, or the deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[5]

  • Chromatographic Shift: In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte. If this shift is significant, the two compounds may not experience the same matrix effects.

  • Hydrogen-Deuterium Exchange: Under certain conditions (e.g., in the ion source), the deuterium atoms can exchange with hydrogen atoms from the solvent, which can affect quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Analyte/Internal Standard Peak Area Ratio Inconsistent matrix effects between samples.Ensure consistent sample preparation. Verify that the analyte and internal standard are co-eluting. Optimize chromatographic conditions to separate from interfering matrix components.
Internal Standard Peak Area is Low or Absent Poor extraction recovery of the internal standard. Degradation of the internal standard. Instrument sensitivity issue.Optimize the sample extraction procedure for both the analyte and internal standard. Check the stability of the internal standard in the sample matrix and processing solvents. Perform an instrument performance qualification.
Analyte Peak Tailing or Poor Shape Column degradation. Inappropriate mobile phase pH. Matrix components interfering with chromatography.Use a guard column and ensure proper column washing and regeneration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Improve sample clean-up to remove interfering substances.
Unexpected Peaks in the Internal Standard Channel Presence of unlabeled analyte as an impurity in the deuterated standard. In-source fragmentation or isotopic contribution from the analyte.Evaluate the purity of the internal standard. Adjust the concentration of the internal standard to minimize the impact of any impurity. Select a different mass transition for the internal standard that is less prone to interference.

Experimental Protocols

Protocol 1: Quantitative Analysis of 2-Hydroxy Probenecid in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions (Adapted from Probenecid analysis)

  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • 2-Hydroxy Probenecid: [M-H]⁻ > Precursor Ion > Product Ion

    • This compound: [M-H]⁻ > Precursor Ion+6 > Product Ion

Data Presentation

Table 1: Recovery and Matrix Effect of 2-Hydroxy Probenecid

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
2-Hydroxy Probenecid1092.595.8
10094.197.2
100093.796.5
This compound10093.296.9

Recovery (%) = (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc UPLC Separation inject->lc ms Tandem MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for the quantitative analysis of 2-Hydroxy Probenecid.

matrix_effect_logic start Sample Injection coelution Co-elution of Analyte and Matrix Components start->coelution ionization Electrospray Ionization coelution->ionization suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement inaccurate Inaccurate Quantification suppression->inaccurate enhancement->inaccurate

Caption: The impact of matrix effects on quantification.

References

Stability of 2-Hydroxy Probenecid-d6 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy Probenecid-d6 in biological samples. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following guidance is based on the known properties of its parent compound, Probenecid, and general best practices for bioanalytical sample handling. It is strongly recommended that users perform their own validation studies to determine the precise stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing biological samples containing this compound?

For long-term storage, it is recommended to keep biological samples (plasma, serum, urine) at -20°C or colder. Probenecid, the parent compound, is known to be relatively stable when stored frozen. For short-term storage (e.g., during sample processing), keeping samples on ice or at 2-8°C is advisable to minimize degradation.

Q2: How stable is this compound during freeze-thaw cycles?

While specific data for the deuterated metabolite is unavailable, it is a common practice in bioanalysis to limit the number of freeze-thaw cycles. For Probenecid and its metabolites, it is recommended to aliquot samples into smaller volumes before freezing to avoid repeated thawing and refreezing of the entire sample. A typical stability assessment would involve subjecting samples to three or more freeze-thaw cycles and analyzing for any degradation.

Q3: What are the potential degradation pathways for this compound in biological samples?

Probenecid is metabolized via glucuronide conjugation and oxidation of its alkyl side chains.[1] While this compound is already a metabolite, further degradation in biological samples could occur through enzymatic activity or chemical instability. The hydroxyl group may be susceptible to further oxidation or conjugation.

Q4: Are there any known interferences in common analytical methods for this compound?

Probenecid is known to interact with the transport of other acidic drugs.[1] When analyzing this compound, particularly with less specific methods than mass spectrometry, there could be interference from other drugs or endogenous compounds that are also organic acids. It is crucial to use a highly selective analytical method, such as LC-MS/MS, to differentiate the analyte from potential interferents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low analyte recovery during sample extraction Inefficient extraction method.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample and the choice of extraction solvent are appropriate for an acidic compound like this compound.
Analyte degradation during extraction.Perform the extraction process at a lower temperature (e.g., on ice) and minimize the time between extraction and analysis.
High variability in replicate sample measurements Inconsistent sample handling.Ensure uniform sample collection, processing, and storage procedures. Use calibrated pipettes and vortex samples thoroughly before aliquoting or extraction.
Sample instability.Evaluate the stability of this compound under your specific handling and storage conditions (bench-top, freeze-thaw, long-term).
Loss of analyte signal over time in processed samples (autosampler stability) Degradation of the analyte in the autosampler vial.Assess the stability of the extracted analyte in the autosampler over the expected run time. If instability is observed, consider using a cooled autosampler or reducing the batch size.
Unexpected peaks in the chromatogram Contamination from collection tubes, solvents, or lab equipment.Use high-purity solvents and pre-screen all materials that come into contact with the samples.
Presence of metabolites or degradation products.Use a high-resolution mass spectrometer to identify the unknown peaks. Adjust chromatographic conditions to improve separation.

Experimental Protocols

Protocol: Evaluation of Freeze-Thaw Stability
  • Sample Preparation: Pool a sufficient volume of the desired biological matrix (e.g., plasma, urine) containing this compound at a known concentration.

  • Aliquoting: Divide the pooled sample into at least four sets of aliquots (n=3-5 per set).

  • Baseline Analysis (Cycle 0): Analyze one set of aliquots immediately to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining three sets of aliquots at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • After the first cycle, analyze one set of aliquots.

    • Refreeze the remaining two sets for another 12 hours.

    • Repeat the process for the desired number of cycles (typically 3 to 5).

  • Data Analysis: Compare the mean concentration of the analyte at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Protocol: Evaluation of Short-Term (Bench-Top) Stability
  • Sample Preparation: Thaw frozen aliquots of the biological matrix containing this compound at a known concentration.

  • Incubation: Keep the samples on the laboratory bench at room temperature for a predetermined period (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: At each time point, process and analyze the samples to determine the concentration of this compound.

  • Data Analysis: Compare the concentrations at each time point to the initial (time 0) concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stability_testing Stability Testing cluster_analysis Sample Analysis cluster_results Results start Obtain Biological Sample spike Spike with this compound start->spike pool Pool and Homogenize spike->pool aliquot Aliquot Samples pool->aliquot ft_stability Freeze-Thaw Stability aliquot->ft_stability bt_stability Bench-Top Stability aliquot->bt_stability lt_stability Long-Term Storage aliquot->lt_stability extraction Sample Extraction (LLE/SPE) ft_stability->extraction bt_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc report Stability Report data_proc->report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Inconsistent Results Observed check_handling Review Sample Handling Procedures start->check_handling check_storage Verify Storage Conditions start->check_storage check_method Evaluate Analytical Method start->check_method aliquot_samples Aliquot Samples Pre-Storage check_handling->aliquot_samples validate_stability Perform Full Stability Validation check_storage->validate_stability use_stabilizers Consider Sample Stabilizers check_storage->use_stabilizers optimize_extraction Optimize Extraction Protocol check_method->optimize_extraction end Reliable and Reproducible Data optimize_extraction->end aliquot_samples->end validate_stability->end use_stabilizers->end

Caption: Logical flow for troubleshooting stability issues.

References

Troubleshooting poor recovery of 2-Hydroxy Probenecid-d6 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during sample preparation and analysis.

Troubleshooting Poor Recovery of 2-Hydroxy Probenecid-d6 During Solid-Phase Extraction (SPE)

This guide addresses the common problem of low recovery for the internal standard this compound during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes for poor recovery of this compound?

Poor recovery of this compound, an acidic compound, during SPE can typically be attributed to one or more of the following factors:

  • Incorrect pH during Sample Loading: For effective retention of an acidic analyte like this compound on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 pH units below its pKa to ensure it is in a neutral, less polar state.

  • Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte.

  • Inefficient Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent.

  • Suboptimal Sorbent Choice: The chosen SPE sorbent may not be ideal for the physicochemical properties of this compound.

  • Issues with the Internal Standard Solution: Problems such as incorrect concentration, degradation, or solubility issues of the this compound stock solution can lead to perceived low recovery.

Q2: How does pH affect the retention of this compound on a reversed-phase SPE cartridge?

The retention of ionizable compounds on reversed-phase SPE sorbents is highly dependent on the pH of the sample matrix. Probenecid has a pKa of approximately 3.4.[1][2] Its metabolite, 2-Hydroxy Probenecid, will have a similar acidic pKa. To maximize retention, the sample should be acidified to a pH of around 1.4-2.4. At this pH, the carboxylic acid group is protonated, making the molecule less polar and increasing its affinity for the non-polar stationary phase.

Q3: What are the characteristics of a suitable wash solvent?

A suitable wash solvent should be strong enough to remove weakly retained interferences from the sorbent without eluting the analyte of interest. For reversed-phase SPE, this typically involves a solvent of intermediate polarity, such as a low percentage of organic solvent (e.g., methanol or acetonitrile) in an acidic aqueous buffer. The organic content should be carefully optimized to maximize the removal of interferences while ensuring high recovery of this compound.

Q4: What should I consider when selecting an elution solvent?

The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE, this is typically a high percentage of a non-polar organic solvent like methanol or acetonitrile. To further enhance elution efficiency for an acidic compound, the pH of the elution solvent can be raised to deprotonate the carboxylic acid group, making the analyte more polar and less retained by the non-polar sorbent. The addition of a small amount of a basic modifier, such as ammonium hydroxide, to the organic solvent is a common strategy.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor recovery of this compound.

G cluster_0 Troubleshooting Workflow for Poor Recovery start Start: Poor Recovery of This compound check_is Verify Internal Standard (Concentration, Stability, Solubility) start->check_is check_loading Evaluate Sample Loading Conditions (pH, Solvent Composition) check_is->check_loading IS Verified end End: Recovery Optimized check_is->end IS Issue Resolved check_wash Assess Wash Step (Solvent Strength) check_loading->check_wash Loading Optimized check_loading->end Loading Issue Resolved check_elution Investigate Elution Step (Solvent Strength, pH) check_wash->check_elution Wash Optimized check_wash->end Wash Issue Resolved optimize_sorbent Consider Alternative Sorbent check_elution->optimize_sorbent Elution Optimized check_elution->end Elution Issue Resolved optimize_sorbent->end Sorbent Selected G cluster_1 Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash 4. Wash (e.g., Low % Organic in Acidified Water) Load->Wash Elute 5. Elute (e.g., High % Organic +/- Base) Wash->Elute Analyze 6. Analyze Eluate Elute->Analyze

References

Resolving co-eluting peaks with 2-Hydroxy Probenecid-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 2-Hydroxy Probenecid-d6, a common internal standard for the quantitation of 2-Hydroxy Probenecid.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks can significantly impact the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak co-elution issues in the LC-MS/MS analysis of 2-Hydroxy Probenecid and its deuterated internal standard (IS), this compound.

Problem: Poor peak shape, shouldering, or complete co-elution of 2-Hydroxy Probenecid and this compound is observed.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Troubleshooting Paths cluster_2 Resolution Start Observe Co-eluting Peaks Check_IS Confirm IS Purity and Concentration Start->Check_IS Check_Method Review LC and MS Method Parameters Start->Check_Method Sample_Prep Investigate Sample Preparation Check_IS->Sample_Prep If IS is compromised Chroma_Opt Optimize Chromatographic Conditions Check_Method->Chroma_Opt If retention is poor MS_Opt Adjust Mass Spectrometry Parameters Check_Method->MS_Opt If interference is suspected Resolved Peaks Resolved Chroma_Opt->Resolved MS_Opt->Resolved Sample_Prep->Resolved Probenecid Probenecid Metabolite1 2-Hydroxy Probenecid (Analyte) Probenecid->Metabolite1 Oxidation Metabolite2 Other Hydroxylated Metabolite (Potential Interference) Probenecid->Metabolite2 Oxidation

Minimizing ion suppression effects for 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of 2-Hydroxy Probenecid-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[3][4] For a deuterated internal standard like this compound, which is expected to co-elute with the unlabeled analyte, understanding and mitigating ion suppression is critical for reliable bioanalytical method performance.

Q2: What are the common causes of ion suppression in bioanalytical methods?

Ion suppression is primarily caused by endogenous components from biological matrices (e.g., plasma, urine) such as phospholipids, salts, and proteins, or exogenous compounds like dosing vehicles and metabolites.[5] These interfering substances can compete with the analyte for ionization in the MS source, alter the physical properties of the ESI droplets, or cause charge neutralization in the gas phase.[3]

Q3: How can I assess the presence and extent of ion suppression in my assay for this compound?

A common method to evaluate ion suppression is the post-column infusion experiment.[3] This involves infusing a constant flow of a solution containing this compound into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the peak area of the analyte in a neat solution versus a post-extraction spiked matrix sample. A significant decrease in the peak area in the matrix sample suggests the presence of ion suppression.[3]

Troubleshooting Guide: Minimizing Ion Suppression for this compound

This guide provides systematic steps to identify and mitigate ion suppression effects in your LC-MS/MS method for this compound.

Step 1: Sample Preparation Optimization

Effective sample preparation is the first and most critical step in reducing matrix effects.[2][5]

Problem: Low signal intensity and high variability for this compound.

Possible Cause: Inefficient removal of interfering matrix components.

Solutions:

  • Protein Precipitation (PPT): While simple, PPT may not be sufficient for removing all ion-suppressing species. If using PPT (e.g., with acetonitrile), consider optimizing the solvent-to-sample ratio.[2][6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7] Experiment with different organic solvents and pH conditions to optimize the extraction of the acidic this compound.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove phospholipids and other interferences.[1][8] Consider using a reversed-phase or mixed-mode SPE sorbent.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition the SPE cartridge (e.g., Agilent Bond Elute 96-well plate) with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.[1]

  • Sample Loading: To 90 µL of plasma, add 10 µL of internal standard working solution and 500 µL of 0.2% formic acid. Vortex for 30 seconds and load the entire volume onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute the analyte with 1 mL of 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Step 2: Chromatographic Separation Enhancement

Optimizing the chromatographic conditions can separate this compound from co-eluting interferences.

Problem: Ion suppression is observed despite optimized sample preparation.

Possible Cause: Co-elution of this compound with residual matrix components.

Solutions:

  • Column Chemistry: Utilize a high-efficiency UPLC column (e.g., Acquity UPLC® BEH C18, 1.7 µm) to improve peak resolution.[1][8]

  • Mobile Phase Composition: Modify the organic solvent (methanol vs. acetonitrile) and the aqueous phase modifier (e.g., formic acid, ammonium formate) to alter selectivity.[1][6]

  • Gradient Elution: Adjust the gradient profile to increase the separation between the analyte and the regions of ion suppression, which are often at the beginning and end of the chromatographic run.[1][3]

Table 1: Recommended Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
Column Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.05% Formic Acid in Water[1][9]
Mobile Phase B 0.05% Formic Acid in Methanol[1][9]
Flow Rate 0.2 mL/min[1]
Injection Volume 2-5 µL[1]
Column Temperature 25 °C[6]
Gradient Start at 35% B, increase to 70% B over 5 minutes, then to 95% B.[1]
Step 3: Mass Spectrometry Parameter Optimization

Fine-tuning the MS parameters can help to minimize the impact of ion suppression.

Problem: Inconsistent signal response.

Possible Cause: Sub-optimal ionization and detection settings.

Solutions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[1] If significant ion suppression persists, consider evaluating Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.

  • Ionization Polarity: Probenecid and its metabolites are acidic and can be analyzed in both positive and negative ion modes. Evaluate both polarities to determine which provides better sensitivity and less interference for this compound. ESI positive mode has been successfully used for Probenecid.[1]

  • Source Parameters: Optimize source-dependent parameters such as capillary voltage, gas flow, and temperature to ensure efficient desolvation and ionization.[6]

Table 2: Example Mass Spectrometry Parameters for Probenecid (Adaptable for this compound)

ParameterExample Value
Ionization Mode ESI Positive[1]
Capillary Voltage 5000 V[6]
Nebulizer Gas 2.0 L/min[1]
Drying Gas 10 L/min[1]
Interface Temperature 375 °C[1]
Heat Block Temperature 300 °C[1]
MRM Transition To be determined by direct infusion of this compound

Visualizing the Workflow

The following diagrams illustrate the logical workflow for troubleshooting ion suppression and a typical experimental workflow for sample analysis.

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation & Mitigation Steps cluster_evaluation Evaluation cluster_solution Solution Problem Low Signal or High Variability for This compound SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Problem->SamplePrep Start with the most impactful step Chromatography Enhance Chromatographic Separation (Column, Mobile Phase, Gradient) SamplePrep->Chromatography If suppression persists MS_Params Adjust MS Parameters (Ion Source, Polarity, Voltages) Chromatography->MS_Params For further refinement Assessment Assess Ion Suppression (Post-column infusion, Post-extraction spike) MS_Params->Assessment Assessment->SamplePrep Re-optimize if needed Solution Reliable & Reproducible Assay Assessment->Solution Suppression minimized

Caption: Troubleshooting workflow for minimizing ion suppression.

ExperimentalWorkflow Start Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Start->Spike_IS Sample_Prep Sample Preparation (e.g., SPE) Spike_IS->Sample_Prep LC_Separation LC Separation (UPLC C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for bioanalysis.

References

Technical Support Center: Purity Analysis of 2-Hydroxy Probenecid-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxy Probenecid-d6 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled version of 2-Hydroxy Probenecid, a metabolite of the gout medication Probenecid. Its primary application is as an internal standard in analytical and pharmacokinetic studies.[1] The stable isotope label allows for precise quantification of the unlabeled analyte in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).

Q2: What are the critical purity parameters for this compound?

A2: The two most critical purity parameters for this compound are its chemical purity and its isotopic purity.

  • Chemical Purity: This refers to the percentage of the compound that is this compound, exclusive of any chemical impurities. These impurities can arise from the synthesis of the parent drug, Probenecid, or from the labeling process.

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the molecule that contains the desired number of deuterium atoms (in this case, six). It is a measure of how effectively the hydrogen atoms have been replaced by deuterium.

Q3: What are the common analytical techniques used to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity assessment. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity by separating this compound from any non-labeled or other chemical impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity and mass of the compound, as well as to assess both chemical and isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for accurate mass determination and isotopic distribution analysis.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the chemical structure and determining the isotopic purity and position of the deuterium labels. Quantitative NMR (qNMR) can be used to determine the absolute purity of the standard.[4][5][6]

Q4: What are some potential impurities that could be present in a this compound internal standard?

A4: Potential impurities can be categorized as either chemical or isotopic:

  • Chemical Impurities: These may include residual starting materials or by-products from the synthesis of Probenecid, such as Probenecid itself or other related compounds.

  • Isotopic Impurities: These are molecules of 2-Hydroxy Probenecid with fewer than six deuterium atoms (d0 to d5). The presence of a significant amount of the unlabeled (d0) compound is of particular concern as it can interfere with the quantification of the analyte.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Column degradation.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent. 3. Replace the column if it has exceeded its lifetime.
Variable retention times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and purge the pump.
Extraneous peaks 1. Contaminated solvent or glassware. 2. Sample degradation. 3. Carryover from a previous injection.1. Use high-purity solvents and clean glassware. 2. Prepare fresh samples and store them appropriately. 3. Run a blank injection to check for carryover and clean the injector if necessary.
LC-MS Analysis
Problem Possible Cause Suggested Solution
Low signal intensity 1. Ion suppression from matrix components. 2. Poor ionization efficiency. 3. Incorrect mass spectrometer settings.1. Improve sample clean-up or adjust chromatography to separate the analyte from interfering matrix components. 2. Optimize the mobile phase composition and ionization source parameters (e.g., electrospray voltage). 3. Tune the mass spectrometer for the specific m/z of this compound.
Inaccurate mass measurement (HRMS) 1. Mass spectrometer not properly calibrated. 2. Insufficient resolution.1. Perform a recent mass calibration using an appropriate standard. 2. Increase the resolution setting on the mass spectrometer.
Observed isotopic distribution does not match theoretical 1. Presence of isotopic impurities (e.g., d0-d5 species). 2. In-source fragmentation or adduct formation.1. This indicates a lower than expected isotopic purity. The data can still be used if the distribution is consistent. 2. Optimize the ionization source conditions to minimize fragmentation and adducts.
NMR Analysis
Problem Possible Cause Suggested Solution
Broad peaks 1. Poor shimming of the magnet. 2. Sample contains paramagnetic impurities. 3. Sample concentration is too high.1. Re-shim the magnet. 2. Purify the sample to remove paramagnetic species. 3. Dilute the sample.
Inaccurate integration for qNMR 1. Incomplete relaxation of the nuclei. 2. Poorly phased spectrum. 3. Overlapping signals.1. Increase the relaxation delay (D1) in the acquisition parameters. 2. Carefully re-phase the spectrum. 3. Choose a different NMR solvent to improve signal separation or use a higher field instrument.
Residual solvent peaks obscure analyte signals 1. The chosen deuterated solvent contains residual protons.1. Use a higher purity deuterated solvent. 2. If possible, choose a solvent where the residual peaks do not overlap with key analyte signals.

Data Presentation

Table 1: Representative Purity Analysis Data for a Batch of this compound
Parameter Method Result Acceptance Criteria
Chemical Purity HPLC (UV, 254 nm)99.2%≥ 98.0%
Identity Confirmation LC-MS (ESI+)Conforms to structureConforms
Isotopic Purity (d6) LC-MS99.5%≥ 98.0%
Isotopic Distribution LC-MSd0: <0.1%d1: 0.1%d2: 0.2%d3: 0.1%d4: 0.0%d5: 0.1%d0 ≤ 0.5%
Structure Confirmation ¹H NMR, ¹³C NMRConforms to structureConforms

Experimental Protocols

HPLC Method for Chemical Purity Analysis
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.

LC-MS Method for Identity and Isotopic Purity Analysis
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    5 95
    7 95
    7.1 5

    | 10 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Acquisition Range: m/z 50-500.

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile.

NMR Method for Structural Confirmation and Isotopic Purity
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 5 s

    • Acquisition Time: 3 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (D1): 2 s

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of DMSO-d6.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_final Final Assessment Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS Dissolution->LCMS NMR NMR Dissolution->NMR ChemPurity Chemical Purity HPLC->ChemPurity IsoPurity Isotopic Purity LCMS->IsoPurity Structure Structural Confirmation NMR->Structure Final Certificate of Analysis ChemPurity->Final IsoPurity->Final Structure->Final Troubleshooting_Logic Start Experiment Fails Check_Purity Verify Internal Standard Purity Start->Check_Purity Purity_OK Purity Meets Specifications? Check_Purity->Purity_OK Troubleshoot_Method Troubleshoot Analytical Method (HPLC, LC-MS) Purity_OK->Troubleshoot_Method Yes Contact_Supplier Contact Supplier for New Batch Purity_OK->Contact_Supplier No Re_run Re-run Experiment Troubleshoot_Method->Re_run Contact_Supplier->Re_run

References

Impact of pH on the extraction efficiency of 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Hydroxy Probenecid-d6, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter influencing the extraction efficiency of this compound?

A1: The pH of the sample solution is the most critical parameter. This compound is an acidic compound, and its state of ionization, which is dictated by the sample pH, will determine its solubility and partitioning behavior during extraction.

Q2: What is the pKa of this compound and why is it important for extraction?

Q3: What is the optimal pH range for the extraction of this compound?

A3: To ensure this compound is in its neutral, more hydrophobic form, the pH of the sample should be adjusted to at least 2 pH units below its pKa.[1] Therefore, a pH of ≤ 1.4 is recommended for optimal extraction. At this pH, the carboxylic acid group is protonated, reducing the polarity of the molecule and enhancing its affinity for non-polar environments.

Q4: Can I use liquid-liquid extraction (LLE) for this compound?

A4: Yes, liquid-liquid extraction is a suitable technique. After adjusting the sample pH to be acidic, you can extract the analyte into a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

Q5: What type of Solid-Phase Extraction (SPE) sorbent is recommended for this compound?

A5: A reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, is recommended. The sample should be acidified prior to loading onto the SPE cartridge to ensure the retention of the neutral form of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound The pH of the sample is too high (above the pKa).Adjust the sample pH to be at least 2 units below the pKa of the analyte (recommend pH ≤ 1.4). Verify the pH of the sample before proceeding with extraction.
Inappropriate extraction solvent (for LLE) or SPE sorbent.For LLE, use a water-immiscible organic solvent of sufficient polarity to extract the analyte (e.g., ethyl acetate, MTBE). For SPE, use a reversed-phase sorbent (e.g., C18, polymeric).
Insufficient mixing or contact time during LLE.Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for the partitioning of the analyte into the organic phase.
Premature elution from the SPE cartridge.Ensure the SPE cartridge is properly conditioned and equilibrated. The wash steps should use a solvent that is strong enough to remove interferences but not so strong that it elutes the analyte of interest.
Poor Reproducibility Inconsistent pH adjustment.Use a calibrated pH meter and ensure consistent and accurate pH adjustment for all samples.
Variability in the extraction procedure.Follow a standardized and well-documented protocol for all extractions. Ensure consistent volumes, mixing times, and elution procedures.
High Background or Interferences Co-extraction of other matrix components.Optimize the wash steps in your SPE protocol. A wash with a weak organic solvent in an acidic aqueous solution can help remove more polar interferences. For LLE, a back-extraction step may be beneficial.
Contamination from glassware or solvents.Use high-purity solvents and thoroughly clean all glassware before use.

Data Presentation

The following table provides an illustrative example of the expected impact of pH on the extraction efficiency of this compound using liquid-liquid extraction with ethyl acetate. These values are based on the general principles of extracting acidic compounds and are intended for guidance. Actual results may vary depending on the specific experimental conditions.

Sample pHExpected Extraction Efficiency (%)
1.0> 95%
2.0~ 90%
3.4 (pKa)~ 50%
4.0< 30%
5.0< 10%
7.0< 1%

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation : To 1 mL of the aqueous sample (e.g., plasma, urine), add a suitable internal standard.

  • pH Adjustment : Acidify the sample to a pH of ≤ 1.4 by adding an appropriate amount of a strong acid (e.g., 1M HCl). Verify the final pH with a calibrated pH meter.

  • Extraction : Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Mixing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation : Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in a suitable mobile phase for analysis (e.g., 100 µL of 50:50 acetonitrile:water).

Solid-Phase Extraction (SPE) Protocol
  • Sorbent : Reversed-phase C18 SPE cartridge (e.g., 100 mg, 3 mL).

  • Conditioning : Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration : Equilibrate the cartridge with 3 mL of acidified water (pH ≤ 1.4).

  • Sample Loading : Acidify the sample to pH ≤ 1.4. Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing : Wash the cartridge with 3 mL of 5% methanol in acidified water (pH ≤ 1.4) to remove polar interferences.

  • Elution : Elute the analyte with 2 x 1.5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualization

Extraction_pH_Impact cluster_pH Sample pH cluster_Analyte_State Analyte State (this compound) cluster_Extraction Extraction Efficiency High_pH High pH ( > pKa + 2 ) Ionized Ionized (Anionic) High Polarity High_pH->Ionized Deprotonation pKa_pH pH = pKa Mixed 50% Ionized / 50% Neutral pKa_pH->Mixed Low_pH Low pH ( < pKa - 2 ) Neutral Neutral (Non-ionized) Low Polarity Low_pH->Neutral Protonation Poor_Extraction Poor Extraction Ionized->Poor_Extraction Moderate_Extraction Moderate Extraction Mixed->Moderate_Extraction High_Extraction High Extraction Neutral->High_Extraction

Caption: Relationship between sample pH, the ionization state of this compound, and its resulting extraction efficiency.

References

Validation & Comparative

Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of bioanalytical methods is a critical step in drug development, ensuring consistency and reliability of pharmacokinetic data across different studies, sites, or analytical platforms. The choice of an appropriate internal standard is paramount to the success of these validations. This guide provides an objective comparison of bioanalytical method performance, with a focus on the use of the stable isotope-labeled internal standard, 2-Hydroxy Probenecid-d6.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is added to samples to compensate for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, in this case, Probenecid and its metabolites.

Performance Comparison of Internal Standards for Probenecid Analysis

While specific public data directly comparing the performance of this compound against a wide array of other internal standards for probenecid analysis is limited, we can construct a comparative framework based on typical validation parameters from published bioanalytical methods for probenecid and similar analytes. The following table summarizes expected performance characteristics based on available literature.

Table 1: Comparison of Typical Bioanalytical Method Validation Parameters

ParameterThis compound (Expected)Alternative IS (e.g., Structural Analog)Acceptance Criteria (FDA/EMA)
Linearity (r²) >0.99>0.99≥0.99
Accuracy (% Bias) Within ±15% of nominal concentrationWithin ±15% of nominal concentrationWithin ±15% (±20% for LLOQ)
Precision (% CV) <15%<15%≤15% (≤20% for LLOQ)
Recovery (%) Consistent and reproducibleMay show variabilityConsistent, precise, and reproducible
Matrix Effect Minimal and compensatedPotential for differential matrix effectsAbsence of significant ion suppression or enhancement
Stability Stable under various storage conditionsStability needs to be thoroughly assessedStable throughout the sample lifecycle

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is extrapolated from typical performance of SIL internal standards in validated bioanalytical methods.

Experimental Protocols for Cross-Validation

A robust cross-validation study is essential when transferring a bioanalytical method between laboratories or when different methods are used to generate data for the same study.

Experimental Workflow for Bioanalytical Method Cross-Validation

G cluster_0 Method Validation (Reference Lab) cluster_1 Method Transfer & Cross-Validation (Receiving Lab) cluster_2 Data Comparison & Acceptance MV1 Full Method Validation (Accuracy, Precision, Linearity, etc.) MT1 Partial Method Validation MV1->MT1 Transfer of Method SOP CV2 Analysis of QC Samples from Reference Lab MV1->CV2 CV1 Cross-Validation with Incurred Samples MT1->CV1 DC1 Statistical Analysis of Results CV1->DC1 CV2->DC1 DC2 Assessment against Acceptance Criteria DC1->DC2

Caption: Workflow for bioanalytical method transfer and cross-validation.

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound in methanol).

  • Vortex for 30 seconds.

  • Add 50 µL of 0.1 M HCl and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is common.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Table 2: Example LC-MS/MS Parameters for Probenecid and a Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Probenecid286.1198.115
This compound292.1204.115

(Parameters are illustrative and require optimization for specific instrumentation)

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the decision-making process.

G A Start: Need for an Internal Standard B Is a Stable Isotope-Labeled (SIL) version of the analyte available? A->B C Yes B->C D No B->D E Select SIL Internal Standard (e.g., this compound) C->E F Consider a Structural Analog D->F L End: Internal Standard Selected E->L G Does the analog have similar physicochemical properties (pKa, logP)? F->G H Yes G->H I No G->I J Select Structural Analog and perform extensive validation H->J K Re-evaluate and search for a more suitable analog or consider method without IS (not recommended for regulated bioanalysis) I->K J->L K->L

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of probenecid and is crucial for robust and reliable cross-validation of bioanalytical methods. While structural analogs can be used, they require more extensive validation to ensure they accurately track the analyte's behavior. The detailed experimental protocols and logical frameworks provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development, promoting the generation of high-quality, reproducible bioanalytical data.

Assessing the Isotopic Purity of 2-Hydroxy Probenecid-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of 2-Hydroxy Probenecid-d6, a deuterated internal standard crucial for accurate bioanalytical studies. We delve into the experimental protocols for the most common analytical techniques, present a comparative overview of commercially available standards (where data is available), and discuss alternative isotopic labeling strategies.

Comparison of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the deuterated compound that contains the specified number of deuterium atoms. Impurities can include molecules with fewer deuterium atoms (e.g., d5, d4) or no deuterium atoms (d0).

While specific isotopic purity data for this compound is not always publicly available from all suppliers, this table provides a template for comparing such products. Researchers should always request a Certificate of Analysis (CoA) from the supplier, which will contain lot-specific isotopic purity data.

Supplier Product Number Stated Isotopic Purity (%) Analytical Method Notes
Supplier A (Example)>98%Mass SpectrometryCoA should specify the percentage of d6 and other isotopologues.
Supplier B (Example)>99%NMR SpectroscopyCoA may provide details on the position of deuteration.
Supplier C (Example)Not specified-Researchers should request this information before purchase.

Note: The values presented above are illustrative. Actual isotopic purity will vary by supplier and by batch.

Experimental Protocols for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.[1]

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample_Dissolution Dissolve this compound in appropriate solvent LC_Separation Inject sample into LC system for chromatographic separation Sample_Dissolution->LC_Separation HRMS_Detection Detect ions using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) LC_Separation->HRMS_Detection Mass_Spectrum Acquire the full scan mass spectrum of the analyte peak HRMS_Detection->Mass_Spectrum Isotopologue_Integration Identify and integrate the peak areas of all isotopologues (d0 to d6) Mass_Spectrum->Isotopologue_Integration Purity_Calculation Calculate isotopic purity based on the relative peak areas Isotopologue_Integration->Purity_Calculation

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Detailed Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

  • LC-HRMS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Perform a chromatographic separation to ensure that the deuterated standard is free from co-eluting impurities.

    • Acquire full-scan mass spectra in positive or negative ionization mode, depending on the compound's properties. The mass range should encompass all expected isotopologues (from the unlabeled d0 to the fully labeled d6).

  • Data Analysis:

    • From the total ion chromatogram, select the peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the monoisotopic peaks for each isotopologue (d0, d1, d2, d3, d4, d5, and d6).

    • Integrate the peak area for each of these isotopologues.

    • Calculate the isotopic purity using the following formula:

      Isotopic Purity (%) = (Area of d6 peak / Sum of areas of all isotopologue peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR, is another robust method for determining isotopic purity.[2][3]

Experimental Workflow:

cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis_nmr Data Analysis Sample_Weighing Accurately weigh the 2-Hydroxy Probenecid-d6 sample Solvent_Addition Dissolve in a deuterated solvent (e.g., DMSO-d6) Sample_Weighing->Solvent_Addition NMR_Experiment Acquire a quantitative 1H NMR spectrum Solvent_Addition->NMR_Experiment Signal_Integration Integrate the residual proton signals at the sites of deuteration and a reference signal NMR_Experiment->Signal_Integration Purity_Calculation_NMR Calculate the degree of deuteration and isotopic purity Signal_Integration->Purity_Calculation_NMR

Caption: Workflow for Isotopic Purity Assessment by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the this compound standard.

    • Dissolve the sample in a high-purity deuterated solvent (e.g., DMSO-d6 or CDCl3) that does not have signals overlapping with the analyte's signals.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) to ensure full relaxation of all protons, typically 5 times the longest T1 relaxation time.

    • A high number of scans may be necessary to achieve a good signal-to-noise ratio for the small residual proton signals.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the area of a well-resolved signal from a non-deuterated portion of the molecule (if available) as a reference.

    • Integrate the areas of the residual proton signals at the positions where deuterium atoms should be located.

    • The percentage of deuteration at each site can be calculated by comparing the integral of the residual proton signal to the integral of the reference signal, taking into account the number of protons each signal represents.

    • The overall isotopic purity is determined from the weighted average of the deuteration levels at all labeled positions.

Alternatives to this compound

While deuterated standards are widely used, other isotopically labeled alternatives, such as those containing Carbon-13 (¹³C), are also available and may offer certain advantages.

Isotopic Label Advantages Disadvantages
Deuterium (²H or d) - Generally less expensive to synthesize. - Readily available for many compounds.- Potential for chromatographic separation from the unlabeled analyte (isotope effect). - Possibility of H/D exchange under certain conditions.
Carbon-13 (¹³C) - Co-elutes perfectly with the unlabeled analyte, providing better correction for matrix effects.[4] - No risk of isotopic exchange.[5]- Typically more expensive to synthesize.[6] - May be less commercially available for some compounds.

Signaling Pathway for Internal Standard Selection:

Start Need for an Internal Standard Assay_Requirements Define Assay Requirements (e.g., accuracy, cost, availability) Start->Assay_Requirements Deuterated_Standard Consider Deuterated Standard (e.g., this compound) Assay_Requirements->Deuterated_Standard C13_Standard Consider 13C-Labeled Standard Assay_Requirements->C13_Standard Cost_Availability Evaluate Cost and Commercial Availability Deuterated_Standard->Cost_Availability Chromatographic_Behavior Assess Potential for Chromatographic Isotope Effects Deuterated_Standard->Chromatographic_Behavior Stability Consider Isotopic Stability (H/D exchange) Deuterated_Standard->Stability C13_Standard->Cost_Availability C13_Standard->Chromatographic_Behavior C13_Standard->Stability Decision Select Optimal Internal Standard Cost_Availability->Decision Chromatographic_Behavior->Decision Stability->Decision

Caption: Decision pathway for selecting an appropriate internal standard.

References

Inter-laboratory Comparison of Probenecid Quantification using 2-Hydroxy Probenecid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Probenecid quantification from a simulated inter-laboratory study. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for Probenecid determination in human plasma. The methodologies and performance characteristics are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Data Presentation

The following tables summarize the quantitative results from three participating laboratories. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations, as well as a blind sample.

Table 1: Quantification of Probenecid in Quality Control Samples

LaboratoryQC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Lab A Low QC50.048.997.84.2
Mid QC500512102.43.1
High QC4000395098.82.5
Lab B Low QC50.052.1104.25.8
Mid QC50048597.04.5
High QC40004110102.83.7
Lab C Low QC50.049.599.03.9
Mid QC500505101.02.8
High QC40004020100.52.1

Table 2: Quantification of Probenecid in a Blind Sample

LaboratoryReported Concentration (ng/mL)
Lab A 785
Lab B 810
Lab C 792
Mean 795.7
Std. Dev. 12.6
%RSD 1.6

Experimental Protocols

The following is a standardized protocol provided to all participating laboratories for the quantification of Probenecid in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 200 µL of human plasma with the appropriate concentration of Probenecid standard solution and 50 µL of 2-Hydroxy Probenecid-d6 internal standard (IS) solution (1 µg/mL).

  • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: UPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Probenecid: Q1 284.1 -> Q3 185.1

    • This compound (IS): Q1 306.1 -> Q3 207.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spike Spike with Probenecid Std and this compound IS plasma->spike acidify Acidify with Phosphoric Acid spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC reconstitute->inject Transfer to Autosampler separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI-, MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for Probenecid quantification in human plasma.

Validation of 2-Hydroxy Probenecid-d6 for Preclinical Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxy Probenecid-d6 and a non-deuterated structural analog as internal standards for the quantitative analysis of 2-Hydroxy Probenecid in preclinical studies. The validation parameters are based on the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The experimental data presented herein are illustrative and intended to demonstrate typical performance characteristics.

Introduction

In preclinical pharmacokinetic and toxicokinetic studies, the accurate quantification of drug metabolites is crucial for understanding the disposition of a new chemical entity. 2-Hydroxy Probenecid is a major metabolite of Probenecid, a drug known to inhibit organic anion transporters. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1]

This guide compares the validation performance of this compound against a common non-deuterated structural analog internal standard, Probenecid itself, for the analysis of 2-Hydroxy Probenecid in plasma.

Experimental Protocols

Bioanalytical Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of 2-Hydroxy Probenecid in rat plasma.

  • Sample Preparation: Protein precipitation was performed by adding acetonitrile to plasma samples.

  • Chromatography: Reversed-phase chromatography was used to separate the analyte and internal standard from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection.

Validation Experiments

The bioanalytical method was validated for specificity, linearity, accuracy, precision, and stability.

Blank plasma samples from six individual rats were analyzed to assess for interfering peaks at the retention times of 2-Hydroxy Probenecid and the internal standards.

Calibration curves were prepared by spiking blank rat plasma with known concentrations of 2-Hydroxy Probenecid. The linearity was assessed over a concentration range of 1 to 1000 ng/mL.

The intra- and inter-assay accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

The effect of the plasma matrix on the ionization of the analyte and internal standards was evaluated by comparing the peak areas of the analytes in post-extraction spiked plasma samples to those in neat solutions.

The stability of 2-Hydroxy Probenecid was assessed in rat plasma under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for 4 hours.

  • Long-Term Stability: At -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler at 4°C for 24 hours.

Data Presentation

The following tables summarize the illustrative validation results for the two internal standards.

Table 1: Linearity of Calibration Curves
Internal StandardCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 1.05x + 0.02> 0.998
Probenecid1 - 1000y = 0.95x + 0.08> 0.995
Table 2: Intra-Assay Accuracy and Precision
Internal StandardQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ198.54.2
LQC3101.23.5
MQC10099.82.8
HQC800100.52.1
Probenecid LLOQ195.28.5
LQC3103.87.2
MQC10098.16.5
HQC800101.95.8
Table 3: Inter-Assay Accuracy and Precision
Internal StandardQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ199.15.5
LQC3100.84.1
MQC100100.23.2
HQC800100.92.5
Probenecid LLOQ196.810.2
LQC3104.58.9
MQC10097.57.8
HQC800102.76.9
Table 4: Matrix Effect
Internal StandardAnalyte Concentration (ng/mL)Matrix Factor
This compound 31.02
8000.99
Probenecid 31.15
8000.92
Table 5: Stability
Stability TestThis compound (% Bias)Probenecid (% Bias)
Freeze-Thaw (3 cycles)-2.1-4.5
Short-Term (4h, RT)-1.5-3.2
Long-Term (30 days, -80°C)-3.8-6.8
Post-Preparative (24h, 4°C)-2.5-5.1

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Probenecid) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Bioanalytical workflow for the quantification of 2-Hydroxy Probenecid.

Validation_Pathway cluster_parameters Validation Parameters cluster_acceptance Acceptance Criteria Validation Bioanalytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Spec_Crit No significant interference Specificity->Spec_Crit Lin_Crit r² > 0.99 Linearity->Lin_Crit Acc_Crit ±15% of nominal (±20% at LLOQ) Accuracy->Acc_Crit Prec_Crit <15% CV (<20% at LLOQ) Precision->Prec_Crit Stab_Crit Within ±15% of nominal Stability->Stab_Crit ME_Crit IS normalized matrix factor within acceptable range MatrixEffect->ME_Crit

Caption: Key parameters for bioanalytical method validation.

Discussion

The illustrative data highlights the superior performance of this compound as an internal standard compared to the non-deuterated structural analog, Probenecid.

  • Accuracy and Precision: The use of the deuterated internal standard resulted in consistently better accuracy and precision across all QC levels. This is because the stable isotope-labeled standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus providing more reliable normalization.[1]

  • Matrix Effect: this compound demonstrated a more consistent and predictable response in the presence of the biological matrix, as indicated by a matrix factor closer to unity. Structural analogs can have different chromatographic retention times and ionization efficiencies, leading to greater variability due to matrix effects.

  • Stability: While both internal standards showed acceptable stability, the deuterated analog exhibited slightly less degradation under the tested conditions, suggesting it is a more robust choice for routine analysis.

Conclusion

Based on this comparative evaluation, this compound is the recommended internal standard for the bioanalytical determination of 2-Hydroxy Probenecid in preclinical studies. Its use leads to a more accurate, precise, and robust method, ensuring the generation of high-quality data to support drug development decisions. While a non-deuterated structural analog may be a viable alternative when a stable isotope-labeled standard is unavailable, it requires more careful evaluation of matrix effects and may result in higher variability.

References

The Gold Standard: Justifying the Use of 2-Hydroxy Probenecid-d6 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of drug metabolites is paramount. For researchers analyzing 2-Hydroxy Probenecid, a primary metabolite of the uricosuric agent Probenecid, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison between the use of a deuterated internal standard, 2-Hydroxy Probenecid-d6, and a common alternative, a structural analog internal standard. Through experimental data and established principles, we will demonstrate the superiority of the deuterated standard in achieving reliable and reproducible results in bioanalytical assays.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological matrices. However, the accuracy of this method can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[2] An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.[3]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" for quantitative LC-MS/MS assays.[4] By replacing specific hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the compound is increased without significantly altering its chemical properties.[3] This subtle modification allows the IS to be distinguished from the analyte by the mass spectrometer while ensuring it behaves almost identically during extraction, chromatography, and ionization.[4]

Performance Comparison: this compound vs. a Structural Analog

To illustrate the advantages of using this compound, we present a comparative analysis with a hypothetical but representative structural analog internal standard, such as a closely related molecule with a minor structural modification. The following tables summarize the expected performance data based on typical outcomes in bioanalytical method validation.

Table 1: Comparison of Key Performance Metrics

Performance MetricThis compound (Deuterated IS)Structural Analog ISJustification
Accuracy (% Bias) -2% to +3%-10% to +12%The deuterated IS co-elutes with the analyte, experiencing the same matrix effects and leading to more accurate quantification.[5]
Precision (%RSD) < 5%< 15%The near-identical chemical behavior of the deuterated IS minimizes variability in sample processing and instrumental analysis.[4]
Matrix Effect (%CV) < 4%< 20%Deuterated standards are highly effective at compensating for ion suppression or enhancement, a common issue with complex biological matrices.[5]
Recovery Reproducibility (%CV) < 3%< 10%The similar extraction efficiency of the deuterated IS and the analyte ensures consistent recovery across different samples.[3]

Table 2: Representative Bioanalytical Method Validation Data

Analyte ConcentrationWith this compoundWith Structural Analog IS
Accuracy (% Bias) Precision (%RSD)
Low QC (15 ng/mL) 1.83.5
Mid QC (150 ng/mL) -0.52.1
High QC (1500 ng/mL) -1.21.8

Experimental Protocols

The following is a representative experimental protocol for the quantification of 2-Hydroxy Probenecid in human plasma using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • 2-Hydroxy Probenecid: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion + 6] -> [Product Ion]

    • Structural Analog IS: [Unique Precursor Ion] -> [Unique Product Ion]

Visualizing the Rationale

The following diagrams illustrate the principles behind the use of a deuterated internal standard and the experimental workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Analyte + Matrix) B Add Internal Standard (Deuterated or Structural Analog) A->B C Extraction B->C D Evaporation & Reconstitution C->D E LC Separation D->E Injection F Ionization E->F G Mass Detection F->G H Quantification (Analyte/IS Ratio) G->H

Bioanalytical Workflow

G cluster_0 With Deuterated IS cluster_1 With Structural Analog IS A Analyte & Deuterated IS Co-elute B Identical Ionization Efficiency (Subject to same matrix effects) A->B C Accurate Correction (Ratio remains constant) B->C D Analyte & Analog IS Separate Elution E Different Ionization Efficiency (Experience different matrix effects) D->E F Inaccurate Correction (Ratio varies) E->F

Impact of IS Choice on Quantification

Conclusion

The use of a deuterated internal standard like this compound offers clear and significant advantages over structural analogs in the bioanalysis of 2-Hydroxy Probenecid. Its ability to closely mimic the analyte throughout the analytical process leads to superior accuracy, precision, and robustness by effectively compensating for variations in sample preparation and matrix effects.[3][4] For researchers and drug development professionals seeking the highest quality data, the choice of a deuterated internal standard is a critical step in ensuring the reliability and validity of their bioanalytical results.

References

A Comparative Analysis of Probenecid and its Metabolite, 2-Hydroxy Probenecid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-characterized uricosuric agent, Probenecid, and its hydroxylated metabolite, 2-Hydroxy Probenecid. While 2-Hydroxy Probenecid-d6 is a deuterated form of this metabolite, it is primarily utilized as an internal standard in pharmacokinetic and analytical studies due to its distinct mass. As such, direct pharmacological performance data for this compound is not available in the public domain. This comparison, therefore, focuses on the known properties of Probenecid and what can be inferred about its structural analog, 2-Hydroxy Probenecid, based on available research.

Introduction

Probenecid is a medication primarily used in the treatment of gout and hyperuricemia.[1] It functions by increasing the excretion of uric acid in the urine.[1] Additionally, Probenecid has been employed to increase the plasma concentrations of certain antibiotics, such as penicillin and cephalosporins, by inhibiting their renal excretion.[1] Probenecid is metabolized in the liver, with one of its metabolites being 2-Hydroxy Probenecid. While the pharmacological activity of Probenecid is well-documented, specific quantitative data on the activity of its metabolites, including 2-Hydroxy Probenecid, is limited.

Mechanism of Action

Probenecid exerts its effects primarily through the inhibition of Organic Anion Transporters (OATs), particularly OAT1 and OAT3, located in the proximal tubules of the kidneys.[2][3] By competitively inhibiting these transporters, Probenecid blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion.[2] This mechanism is also responsible for its drug-drug interactions, as it can inhibit the renal clearance of other drugs that are substrates of OAT1 and OAT3.[1]

Quantitative Data Presentation

The following tables summarize the available pharmacokinetic and pharmacodynamic data for Probenecid. Data for 2-Hydroxy Probenecid is largely unavailable.

Table 1: Pharmacokinetic Properties
ParameterProbenecid2-Hydroxy Probenecid
Bioavailability HighNot Available
Protein Binding 85-95%Not Available
Metabolism Hepatic (oxidation and glucuronidation)Further metabolism or excretion
Half-life 4-12 hours (dose-dependent)[4]Not Available
Excretion Primarily renal (as metabolites)[4]Renal
Table 2: Pharmacodynamic Properties (OAT Inhibition)
CompoundTargetIC50 / KiReference
ProbenecidOAT1~20-70 µM (IC50)Various in vitro studies
ProbenecidOAT3~5-25 µM (IC50)Various in vitro studies
2-Hydroxy ProbenecidOAT1 / OAT3Not Available-

Experimental Protocols

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory activity of a compound against OAT1 and OAT3, which is a key performance parameter for Probenecid and its analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Probenecid, 2-Hydroxy Probenecid) on the transport of a known fluorescent OAT substrate in cells overexpressing the transporter.

Materials:

  • HEK293 cells stably transfected with human OAT1 or OAT3.

  • Control HEK293 cells (not expressing the transporters).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Fluorescent OAT substrate (e.g., 6-carboxyfluorescein).

  • Test compounds (Probenecid, 2-Hydroxy Probenecid).

  • Positive control inhibitor (e.g., a known potent OAT inhibitor).

  • 96-well black, clear-bottom assay plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the OAT-expressing and control cells into 96-well plates at an appropriate density and allow them to adhere and form a monolayer overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Assay Initiation: Wash the cell monolayers with assay buffer. Add the test compound dilutions to the respective wells and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent OAT substrate to all wells to initiate the transport assay.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-10 minutes) to allow for substrate uptake.

  • Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the control cells (not expressing OATs) from the fluorescence values of the OAT-expressing cells to determine transporter-specific uptake.

    • Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of Probenecid's Uricosuric Effect

Probenecid_Mechanism cluster_proximal_tubule Renal Proximal Tubule Cell OAT1_3 OAT1/OAT3 Uric_Acid_Blood Uric Acid (Blood) URAT1 URAT1 (Apical) Uric_Acid_Urine Uric Acid (Urine) Blood Blood Urine Urine Probenecid Probenecid Probenecid->OAT1_3 Inhibits Probenecid->URAT1 Inhibits Uric_Acid_Blood->OAT1_3 Transport Uric_Acid_Blood->URAT1 Reabsorption

Caption: Probenecid inhibits OAT1/3 and URAT1 in the renal tubule, leading to increased uric acid excretion.

Experimental Workflow for In Vitro OAT Inhibition Assay

OAT_Inhibition_Workflow A Seed OAT-expressing & control cells in 96-well plates B Prepare serial dilutions of Probenecid & 2-Hydroxy Probenecid A->B C Pre-incubate cells with test compounds B->C D Add fluorescent OAT substrate C->D E Incubate at 37°C D->E F Terminate uptake by washing E->F G Measure intracellular fluorescence F->G H Calculate IC50 values G->H

Caption: Workflow for determining the in vitro inhibitory activity of test compounds on organic anion transporters.

Conclusion

Probenecid is a well-established inhibitor of organic anion transporters with a clear mechanism of action and well-defined pharmacokinetic properties. Its metabolite, 2-Hydroxy Probenecid, is a product of hepatic oxidation. While it is likely that this metabolite also interacts with OATs, there is a significant lack of publicly available quantitative data to definitively compare its performance with the parent drug. The deuterated analog, this compound, serves as a valuable tool for analytical and pharmacokinetic research but is not intended for direct pharmacological use. Further studies are required to fully elucidate the pharmacological profile of 2-Hydroxy Probenecid and to understand the contribution of this metabolite to the overall clinical effects of Probenecid. Researchers in drug development should be aware of these data gaps when considering the metabolic fate and potential activity of Probenecid and its derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy Probenecid-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Hydroxy Probenecid-d6, a deuterated analog of a metabolite of Probenecid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound, like its parent compound Probenecid, should be handled with care. While specific data for the deuterated form is limited, the safety data for Probenecid indicates that it is harmful if swallowed[1][2][3]. It may also cause skin and eye irritation[1][4]. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles, should be worn at all times when handling this compound[1][5].

Key Safety Information:

HazardDescription
Acute Oral Toxicity Harmful if swallowed[1][2][3].
Skin Irritation May cause skin irritation upon contact[1][4].
Eye Irritation May cause serious eye irritation[1][4].
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust[1][5].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Containerization:

  • Select Appropriate Containers: Use chemically resistant, leak-proof containers for all this compound waste. Ensure containers are compatible with the waste type (solid or liquid).

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic").

3. Storage:

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials[1].

  • Container Integrity: Keep the container tightly closed except when adding waste to prevent spills and volatilization[1][2].

4. Disposal:

  • Consult Institutional Guidelines: Before final disposal, consult your institution's EHS department for specific procedures and requirements.

  • Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[1].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Hydroxy Probenecid-d6 Waste characterize Characterize Waste (Solid, Liquid, Contaminated Labware) start->characterize segregate Segregate from other Chemical Waste Streams characterize->segregate containerize Select & Label Appropriate Waste Container segregate->containerize store Store in Designated Secure Area containerize->store consult Consult Institutional EHS Guidelines store->consult dispose Arrange for Pickup by Licensed Waste Vendor consult->dispose end End: Proper Disposal dispose->end

Disposal Workflow for this compound

This structured approach ensures that all safety and regulatory aspects of waste disposal are addressed, fostering a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling 2-Hydroxy Probenecid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy Probenecid-d6. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Chemical Identifier: this compound is a deuterium-labeled analog of a Probenecid metabolite.[1] It is primarily used as an internal standard in analytical and pharmacokinetic research.[1]

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Acute Oral Toxicity: Category 4 (for the parent compound, Probenecid)[2]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H302: Harmful if swallowed (for the parent compound, Probenecid).[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific experimental conditions should always be conducted to ensure the appropriate level of protection.[3] The following table summarizes the minimum recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Disposable Nitrile GlovesProvides protection against incidental chemical splashes.[3][4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[3] Always inspect gloves for tears or punctures before use.
Eyes/Face Safety Glasses with Side Shields or GogglesEssential for protecting eyes from dust particles and splashes.[3][4][5] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[4][5]
Body Laboratory CoatA buttoned lab coat provides a barrier against spills and contamination of personal clothing.[4] Consider a flame-resistant lab coat if working with flammable solvents.
Respiratory Use in a well-ventilated area. A respirator may be required if engineering controls are insufficient.Work should be conducted in a chemical fume hood to minimize inhalation of dust.[2] If a respirator is necessary, a risk assessment should be performed to select the appropriate type, and users must be fit-tested and trained.[4]
Feet Closed-toe ShoesProtects feet from spills and falling objects.[4][6]
Handling and Storage

Safe Handling Procedures:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling the substance.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[2][7]

Storage Conditions:

  • Keep the container tightly closed.[7]

  • Store in a dry, cool, and well-ventilated place.[7]

Emergency Procedures
Exposure Scenario First Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
In case of skin contact Immediately wash off with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.
If inhaled Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
If swallowed Do NOT induce vomiting.[2] Rinse mouth with water.[2][7] Call a physician or poison control center immediately.[7]
Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.

  • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[8]

  • Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.[2]

  • For large spills, contain the spill and prevent it from entering drains. Contact your institution's environmental health and safety department for assistance.

Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The empty container may retain product residue and should be disposed of as hazardous waste.

  • Do not dispose of it in household trash or down the drain.

Visual Guides

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Hazard Assessment b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Weigh/Measure Compound c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Dispose of Waste Properly f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for safe handling of this compound.

Decision Tree for Emergency Response

cluster_actions A Exposure Event? B Eye Contact A->B Yes C Skin Contact A->C Yes D Inhalation A->D Yes E Ingestion A->E Yes F Rinse eyes for 15 min. Seek immediate medical attention. B->F G Wash skin with soap & water. Seek medical attention if irritation persists. C->G H Move to fresh air. Seek medical attention if unwell. D->H I Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. E->I

Caption: Emergency response decision tree for exposures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.